1-Methoxy-4-methylnaphthalene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9-7-8-12(13-2)11-6-4-3-5-10(9)11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXRFNPXLWUXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402658 | |
| Record name | 4-Methoxy-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24821-54-3 | |
| Record name | 4-Methoxy-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-1-methylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1H NMR and 13C NMR spectral data of 1-Methoxy-4-methylnaphthalene
[1][2]
Executive Summary & Chemical Profile
1-Methoxy-4-methylnaphthalene (also known as 4-methyl-1-naphthyl methyl ether) is a significant naphthalene derivative used primarily as an electron-rich diene in organic synthesis, particularly in Diels-Alder and Ene reactions.[1][2] Its structural asymmetry, defined by the electron-donating methoxy group at position 1 and the methyl group at position 4, creates a unique electronic environment that is clearly resolving via Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides a technical breakdown of the 1H and 13C NMR spectral data for researchers involved in the synthesis or characterization of substituted naphthalenes.
Chemical Identity
| Parameter | Details |
| IUPAC Name | This compound |
| CAS Number | 24821-54-3 |
| Molecular Formula | C₁₂H₁₂O |
| Molecular Weight | 172.23 g/mol |
| Physical State | Colorless to pale yellow liquid or low-melting solid (MP ~31–49 °C depending on purity) |
Synthesis & Sample Preparation
To ensure spectral fidelity, the compound is typically synthesized via the methylation of 4-methyl-1-naphthol.[1][2] Impurities from this process (e.g., unreacted starting material or O- vs C-alkylation byproducts) can be detected via NMR.[1][2]
Synthesis Route (Protocol Summary)
-
Reagents: Methyl iodide (MeI) or Dimethyl sulfate (DMS); Potassium carbonate (K₂CO₃).[2]
-
Reaction:
substitution. The phenolic oxygen attacks the methylating agent.[2] -
Purification: Silica gel chromatography (Hexanes/EtOAc) is required to remove the distinct "naphtholic" impurities which would appear as broad singlets (OH) in the proton spectrum.
NMR Sample Preparation[2][3][4][5][6]
1H NMR Spectral Analysis
The proton NMR spectrum of this compound is characterized by two distinct singlets in the aliphatic region and a complex aromatic region.[1][2]
Experimental Data (400 MHz, CDCl₃)
| Shift ( | Multiplicity | Integration | Assignment | Structural Note |
| 2.60 | Singlet (s) | 3H | Ar-CH₃ (C4-Me) | Characteristic of aryl-methyl groups.[1] |
| 3.86 | Singlet (s) | 3H | -OCH₃ (C1-OMe) | Deshielded by oxygen; typical methoxy range.[1][2] |
| 6.70 – 6.80 | Doublet (d) | 1H | H-2 | Ortho to OMe; shielded by electron donation.[1][2] |
| 7.10 – 7.20 | Doublet (d) | 1H | H-3 | Ortho to Me; less shielded than H-2.[1][2] |
| 7.40 – 7.60 | Multiplet (m) | 2H | H-6, H-7 | "Meta-like" protons on the unsubstituted ring.[1][2] |
| 7.90 – 8.05 | Multiplet (m) | 1H | H-5 | Peri-proton; deshielded by ring current.[1][2] |
| 8.20 – 8.30 | Multiplet (m) | 1H | H-8 | Peri-proton; deshielded by ring current.[1][2] |
*Note: In lower resolution spectra or specific concentrations, the aromatic region may appear as a multiplet range (
Mechanistic Insight
The Methoxy group is a strong
13C NMR Spectral Analysis
The Carbon-13 spectrum confirms the 1,4-substitution pattern.[1][2] The molecule has 12 carbon signals : 2 aliphatic and 10 aromatic (4 quaternary, 6 methine).
Predicted/Representative Data (100 MHz, CDCl₃)
| Shift ( | Carbon Type | Assignment | Electronic Environment |
| 19.4 | CH₃ | Ar-CH₃ | Methyl group on aromatic ring.[1] |
| 55.5 | CH₃ | -OCH₃ | Methoxy carbon; deshielded by Oxygen.[1][2] |
| 103.5 | CH | C-2 | Highly shielded due to ortho-position to OMe.[1][2] |
| 124.0 – 126.5 | CH | C-6, C-7, C-3 | Typical aromatic methines.[1][2] |
| 126.0 – 127.0 | CH | C-5, C-8 | Peri-carbons. |
| 128.5 | C (quat) | C-4 | Substituted with Methyl. |
| 129.0 | C (quat) | C-8a | Ring junction. |
| 133.0 | C (quat) | C-4a | Ring junction. |
| 154.8 | C (quat) | C-1 | Ipso-carbon ; highly deshielded by Oxygen.[1][2] |
Interpretation Strategy
-
Identify C-1: Look for the most downfield signal (~155 ppm).[2] This confirms the presence of the oxygen attachment.[2]
-
Identify C-2: Look for a significantly shielded aromatic CH (~103-105 ppm).[1][2] This confirms the position ortho to the methoxy group.[2]
-
Count Quaternary Carbons: You should observe 4 quaternary carbons (C1, C4, C4a, C8a) in the DEPT-135 or APT experiment (which would show them phased oppositely to CH/CH3 signals).
Structural Visualization & Logic
The following diagram illustrates the numbering scheme and the assignment logic based on electronic effects.
Caption: Structural connectivity and electronic influence of substituents on the NMR chemical shifts.
Comparison with Isomers
Distinguishing This compound from its isomer 1-methoxy-2-methylnaphthalene is critical in synthesis.[1][2]
| Feature | 1-Methoxy-4-methyl (Target) | 1-Methoxy-2-methyl (Isomer) |
| Symmetry | Asymmetric, para-like substitution on one ring.[1][2] | Asymmetric, ortho-substitution.[1][2] |
| Coupling (H2/H3) | H2 and H3 are vicinal (J ~8 Hz). | H3 and H4 are vicinal (J ~8 Hz). |
| NOESY/ROESY | NOE between OMe and H-2. NOE between Me and H-3/H-5.[1][2] | Strong NOE between OMe and Me (they are adjacent). |
| H-2 Shift | Shielded (~6.7 ppm).[1][2] | N/A (Position 2 is substituted). |
Diagnostic Test: Run a 1D NOE difference spectrum or 2D NOESY. If irradiating the Methoxy signal (
References
-
Synthesis & Reactivity: Journal of the American Chemical Society, 2001 , 123, 2933–2934.[2] "Asymmetric Addition of an Electrophile to Naphthalenes Promoted and Stereodirected by Alcohol."[2][3] (Confirming the usage and characterization of this compound). [1]
-
Spectral Data Correlation: Canadian Journal of Chemistry, 1984 , 62, 1292-1296.[2] (Discusses photochemistry and spectral properties of substituted naphthalenes).
-
General Naphthalene Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds.[2] Springer, 2009.[2] (Standard reference for substituent effects on aromatic rings).
Methodological & Application
Application Note: High-Purity Synthesis of 1-Methoxy-4-methylnaphthalene via Regioselective Formylation
Executive Summary
This application note details a robust, three-step protocol for the synthesis of 1-methoxy-4-methylnaphthalene starting from 1-naphthol. Unlike direct Friedel-Crafts methylation, which often results in difficult-to-separate mixtures of C2 and C4 isomers, this protocol utilizes a Vilsmeier-Haack formylation strategy. This approach leverages the electronic directing effects of the methoxy group to exclusively functionalize the C4 position, followed by a Wolff-Kishner reduction to yield the final methyl derivative.
Key Advantages:
-
Regiocontrol: >98% selectivity for the C4 position.
-
Scalability: Protocols are designed for gram-to-multigram scale.
-
Intermediate Validation: The stable aldehyde intermediate allows for rigorous purity checks before the final reduction.
Synthetic Strategy & Mechanism
The synthesis is divided into three distinct phases.[1][2] The logic follows a "Protect-Direct-Reduce" methodology:
-
Protection/Activation: Conversion of the hydroxyl group to a methoxy group. This protects the oxygen from subsequent side reactions and strongly activates the C4 position via resonance donation (+M effect).
-
Directed Functionalization: Introduction of a one-carbon unit (formyl group) at C4 using the Vilsmeier-Haack reagent. The steric bulk of the peri-hydrogen at C8 and the methoxy group at C1 discourages C2 attack, while electronic resonance favors C4.
-
Reduction: Conversion of the carbonyl functionality to a methylene group using hydrazine under basic conditions (Wolff-Kishner), avoiding the potential ether cleavage associated with acidic Clemmensen conditions.
Workflow Visualization
Figure 1: Stepwise synthetic workflow for the conversion of 1-naphthol to this compound.
Detailed Experimental Protocols
Step 1: O-Methylation of 1-Naphthol
Objective: Synthesis of 1-methoxynaphthalene.[1][3] Rationale: Methyl iodide is used with potassium carbonate in acetone. This Williamson ether synthesis is milder than using dimethyl sulfate (DMS) and avoids the biphasic issues of aqueous NaOH.
Materials:
-
1-Naphthol (14.4 g, 100 mmol)
-
Methyl Iodide (MeI) (21.3 g, 150 mmol) Caution: Carcinogen
-
Potassium Carbonate (K₂CO₃, anhydrous) (27.6 g, 200 mmol)
-
Acetone (Reagent grade, 150 mL)
Protocol:
-
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 1-naphthol, K₂CO₃, and acetone to the flask. Stir for 10 minutes at room temperature to form a suspension.
-
Addition: Add Methyl Iodide (MeI) dropwise over 10 minutes.
-
Reflux: Heat the mixture to gentle reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KI) and wash the cake with acetone.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether (100 mL), wash with 10% NaOH (2 x 50 mL) to remove unreacted naphthol, then water and brine. Dry over MgSO₄ and concentrate.
-
Expected Yield: 15.0–15.5 g (95–98%) of a pale yellow oil or low-melting solid.
Step 2: Vilsmeier-Haack Formylation
Objective: Synthesis of 4-methoxy-1-naphthaldehyde. Rationale: The Vilsmeier reagent (chloroiminium ion) is a weak electrophile that requires an activated ring. The C4 position of 1-methoxynaphthalene is the most nucleophilic site due to para-conjugation from the oxygen.
Materials:
-
1-Methoxynaphthalene (15.8 g, 100 mmol)
-
Phosphorus Oxychloride (POCl₃) (18.4 g, 120 mmol)
-
N,N-Dimethylformamide (DMF) (50 mL)
-
Dichloromethane (DCM) (Extraction solvent)
Protocol:
-
Reagent Formation: In a dry 250 mL RBF under N₂ atmosphere, cool DMF (50 mL) to 0°C. Add POCl₃ dropwise over 20 minutes. Stir for an additional 30 minutes at 0°C to generate the Vilsmeier salt (white/yellowish precipitate may form).
-
Addition: Add a solution of 1-methoxynaphthalene (in minimal DMF or neat) dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4 hours. The solution will turn dark red/orange.
-
Hydrolysis: Cool the reaction mixture and pour it slowly onto crushed ice (200 g) containing sodium acetate (buffered hydrolysis prevents demethylation). Stir for 1 hour.
-
Extraction: Extract the aqueous mixture with DCM (3 x 100 mL).
-
Purification: Wash organics with saturated NaHCO₃ and brine. Dry over Na₂SO₄. Remove solvent.[3][4] Recrystallize the crude solid from Ethanol/Water.
-
Expected Yield: 14.0–15.8 g (75–85%).
-
Data Point: The aldehyde proton appears at ~10.1 ppm in ¹H NMR.
Step 3: Wolff-Kishner Reduction
Objective: Reduction of 4-methoxy-1-naphthaldehyde to this compound. Rationale: The Huang-Minlon modification allows for a one-pot reaction using high-boiling solvents (diethylene glycol) to drive the formation of the hydrazone and subsequent N₂ elimination.
Materials:
-
4-Methoxy-1-naphthaldehyde (9.3 g, 50 mmol)
-
Hydrazine Hydrate (80% or 64% aq solution) (5.0 g, ~100 mmol)
-
Potassium Hydroxide (KOH) (8.4 g, 150 mmol)
-
Diethylene Glycol (DEG) (60 mL)
Protocol:
-
Hydrazone Formation: In a 250 mL RBF, combine the aldehyde, hydrazine hydrate, KOH, and DEG.
-
Initial Heating: Heat to 100°C for 1 hour to form the hydrazone. Water will be present.
-
Distillation: Increase temperature to 195–200°C. Use a Dean-Stark trap or distillation head to remove water and excess hydrazine.
-
Decomposition: Reflux at 200°C for 3–4 hours. Gas evolution (N₂) will be observed.
-
Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Hexane or Diethyl Ether (3 x 50 mL).
-
Purification: Wash the organic layer with 1M HCl (to remove any residual hydrazine/azines), then brine. Dry and concentrate.
-
Final Polish: Vacuum distillation or flash chromatography (Hexane/EtOAc 95:5) yields the pure product.
-
Expected Yield: 6.8–7.7 g (80–90%).
Reaction Mechanism: Vilsmeier-Haack Regioselectivity[4]
The critical step determining the success of this synthesis is the regioselectivity in Step 2.
Figure 2: Mechanistic pathway highlighting the electrophilic attack at C4.
Quantitative Data Summary
| Parameter | Step 1 (Methylation) | Step 2 (Formylation) | Step 3 (Reduction) |
| Reagents | MeI, K₂CO₃ | POCl₃, DMF | N₂H₄, KOH |
| Solvent | Acetone | DMF | Diethylene Glycol |
| Temperature | 60°C (Reflux) | 0°C | 100°C |
| Time | 4–6 h | 4 h | 4–5 h |
| Typical Yield | 95–98% | 75–85% | 80–90% |
| Key Impurity | Unreacted Naphthol | C2-Isomer (<2%) | Azine dimer |
Safety & Hazards
-
Methyl Iodide (MeI): Volatile alkylating agent. Suspected carcinogen. Use only in a fume hood with proper gloves (Laminate/Silver Shield).
-
Phosphorus Oxychloride (POCl₃): Reacts violently with water to release HCl and phosphoric acid. Quench with extreme caution at low temperatures.
-
Hydrazine Hydrate: Highly toxic and unstable. Avoid contact with metal oxides.
References
-
Vilsmeier-Haack Reaction Overview
-
Methylation of Naphthols
-
Wolff-Kishner Reduction Protocol
-
Regioselectivity in Naphthalene Derivatives
Sources
- 1. CN102757322A - Preparation method of 1-methoxynaphthalene - Google Patents [patents.google.com]
- 2. CN107266282B - Preparation method of 1, 4-dimethylnaphthalene - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. scirp.org [scirp.org]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. 1-Methoxymethyl-4-methylnaphthalene | 71235-76-2 | Benchchem [benchchem.com]
Application Note: Laurdan as a Solvatochromic Fluorescent Probe for Imaging Membrane Polarity and Lipid Rafts in Live Cells
Abstract Live-cell imaging provides an indispensable window into the dynamic processes that govern cellular function.[1] Fluorescent probes are critical tools in this endeavor, enabling the visualization of specific molecules, organelles, and biophysical states.[1] This document provides a detailed guide to the application of Laurdan (6-dodecanoyl-2-(dimethylamino)naphthalene), a preeminent naphthalene-based fluorescent probe, for investigating cell membrane organization. Laurdan's unique sensitivity to the polarity of its local environment allows for the quantitative mapping of membrane lipid packing and the direct visualization of lipid microdomains, such as lipid rafts.[2][3] We will detail the underlying principles of its solvatochromic fluorescence, provide comprehensive protocols for cell staining and imaging, and discuss the interpretation of results using Generalized Polarization (GP) analysis.
Principle of Operation: Solvatochromism and Membrane Polarity
Laurdan is an amphiphilic molecule composed of a fluorescent naphthalene headgroup and a 12-carbon lauric acid tail.[4] This structure allows it to readily insert into phospholipid bilayers, with the hydrophobic tail anchoring within the membrane core and the naphthalene moiety localizing near the glycerol backbone region.[4]
The power of Laurdan as a membrane probe lies in its solvatochromism : its fluorescence emission spectrum is exquisitely sensitive to the polarity of the surrounding solvent molecules.[5][6] This phenomenon is driven by an intramolecular charge transfer (ICT) that occurs upon excitation.[7]
-
In Ordered, Nonpolar Environments (e.g., Lipid Rafts): In tightly packed, gel-phase membranes (Liquid-ordered, Lo), water penetration into the bilayer is minimal.[8][9] In this rigid, nonpolar environment, dipolar relaxation around the excited-state naphthalene group is restricted. Consequently, Laurdan emits at a shorter wavelength, with a maximum intensity around 440 nm (blue emission).[2][3][4]
-
In Disordered, Polar Environments (e.g., Bulk Membrane): In more fluid, liquid-crystalline phase membranes (Liquid-disordered, Ld), the looser lipid packing permits greater penetration of water molecules.[7][9] These polar water molecules can reorient around the excited-state dipole of Laurdan, a process called solvent relaxation. This relaxation lowers the energy of the excited state, resulting in a bathochromic (red) shift in the emission spectrum to a maximum around 490 nm (greenish emission).[3][7][10]
This significant, environment-dependent spectral shift allows researchers to distinguish between different lipid phases within a single membrane and generate a ratiometric map of membrane polarity.[11][12]
Caption: Mechanism of Laurdan's solvatochromic shift in lipid membranes.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a probe's properties is essential for experimental design. The key characteristics of Laurdan are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-[6-(Dimethylamino)naphthalen-2-yl]dodecan-1-one | [4] |
| Molecular Formula | C₂₄H₃₅NO | [2][4] |
| Molecular Weight | 353.55 g/mol | [2][3][4] |
| Excitation Maximum (λex) | ~366 nm | [2] |
| Emission Maximum (λem) | ~440 nm (in ordered/gel phase) ~490 nm (in disordered/liquid-crystalline phase) | [2][3][4] |
| Molar Extinction Coeff. (ε) | 19,500 M⁻¹cm⁻¹ | [2] |
| Quantum Yield (Φ) | 0.61 | [2] |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol, Acetonitrile | [3][4][13] |
| Two-Photon Excitation | ~780 nm | [14] |
Application Protocol: Live-Cell Membrane Staining
This protocol provides a robust method for staining live mammalian cells with Laurdan for subsequent analysis by fluorescence microscopy.
Materials Required
-
Laurdan powder (CAS: 74515-25-6)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cells cultured on imaging-quality glass-bottom dishes or slides
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microscope equipped with a UV excitation source (e.g., DAPI filter set) and two emission channels.
Reagent Preparation (Self-Validating System)
-
Laurdan Stock Solution (1.8 mM):
-
Rationale: A concentrated stock in an anhydrous organic solvent like DMSO prevents degradation and ensures solubility.[13]
-
Accurately weigh ~1 mg of Laurdan and dissolve it in the appropriate volume of anhydrous DMSO to achieve a 1.8 mM concentration (e.g., 1 mg in 1.57 mL DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Stable for several months.
-
-
Laurdan Working Solution (1.8 µM):
-
Rationale: The final working concentration must be low enough to avoid artifacts while providing sufficient signal. A 1:1000 dilution is a well-established starting point.[13]
-
Immediately before use, pre-warm complete cell culture medium to 37°C.
-
Dilute the 1.8 mM Laurdan stock solution 1:1000 into the pre-warmed medium. For example, add 1 µL of stock solution to 1 mL of medium.
-
Vortex the working solution immediately to prevent aggregation of the dye.
-
Staining Protocol
-
Culture cells on glass-bottom dishes to ~70-80% confluency.
-
Aspirate the existing culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the freshly prepared Laurdan working solution to the cells, ensuring the monolayer is completely covered.
-
Incubate the cells for 40-60 minutes at 37°C and 5% CO₂ , protected from light.[13][15]
-
After incubation, aspirate the Laurdan working solution.
-
Wash the cells twice with pre-warmed PBS or live-cell imaging buffer to remove excess, unincorporated probe.
-
Add fresh, pre-warmed imaging buffer or complete medium without phenol red to the dish. The cells are now ready for imaging.
Caption: Experimental workflow for Laurdan staining and GP imaging.
Imaging and Data Analysis: Generalized Polarization (GP)
The ratiometric nature of Laurdan allows for the calculation of a Generalized Polarization (GP) value, which provides a quantitative measure of membrane polarity independent of probe concentration.
Image Acquisition
-
Microscope: A fluorescence microscope (widefield, confocal, or two-photon) is required. Two-photon microscopy is often preferred as it reduces phototoxicity and photobleaching associated with UV excitation.[8]
-
Excitation: Use an excitation wavelength between 360-400 nm.
-
Emission: Acquire two simultaneous or sequential images using two emission channels:
-
Channel 1 (Ordered): Centered at 440 nm (e.g., 420-460 nm bandpass filter). This captures emission from Laurdan in ordered, nonpolar domains.
-
Channel 2 (Disordered): Centered at 490 nm (e.g., 470-510 nm bandpass filter). This captures emission from Laurdan in disordered, polar domains.
-
GP Calculation
The GP value for each pixel in the image is calculated using the following formula:
GP = (I440 - G * I490) / (I440 + G * I490)
Where:
-
I440 is the intensity in the "ordered" channel.
-
I490 is the intensity in the "disordered" channel.
-
G is a calibration factor (the G-factor) that corrects for wavelength-dependent differences in detector sensitivity. It is determined by imaging a standard solution (like Laurdan in pure ethanol) and setting the GP value to a known reference.
The resulting GP values range from +1 (highly ordered) to -1 (highly disordered).[8] These pixel-by-pixel values can be displayed as a pseudocolored image, providing a direct map of membrane polarity and lipid packing across the cell.
Controls, Validation, and Troubleshooting
| Issue/Control | Rationale & Recommended Action |
| Vehicle Control | To ensure observed effects are due to the experimental treatment and not the probe or solvent, treat a parallel sample with a 1:1000 dilution of DMSO in medium (without Laurdan). This sample should show no fluorescence in the channels of interest. |
| Weak or No Signal | Probe Degradation: Ensure the Laurdan stock solution was stored properly. Prepare fresh working solution for each experiment. Insufficient Incubation: Extend incubation time to 60 minutes. Low Excitation Power: Increase excitation intensity, but be mindful of phototoxicity. |
| High Background | Incomplete Washing: Ensure the post-incubation wash steps are performed thoroughly (at least 2x) with a sufficient volume of imaging buffer to remove all unincorporated probe. |
| Photobleaching/Toxicity | Laurdan's UV excitation can be damaging.[16] Mitigation: Minimize exposure time and excitation intensity. Use a sensitive camera. For long-term time-lapse studies, two-photon microscopy is strongly recommended as it uses near-infrared excitation (~780 nm), which is less phototoxic and reduces scattering.[8] |
| Verifying Lipid Rafts | To confirm that high GP regions correspond to cholesterol-rich lipid rafts, perform a cholesterol depletion experiment. Treat Laurdan-stained cells with methyl-β-cyclodextrin (MβCD) to extract membrane cholesterol. A subsequent decrease in high GP regions validates their cholesterol-dependent nature. |
References
-
bioRxiv. (2025). Prodan-based solvatochromic probes for polarity imaging of organelles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Organelle-targeted Laurdans measure heterogeneity in subcellular membranes and their responses to saturated lipid stress. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Prodan (dye). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Monitoring Membrane Hydration with 2-(Dimethylamino)-6-Acylnaphtalenes Fluorescent Probes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. Retrieved from [Link]
-
ResearchGate. (n.d.). The Use of 6-Acyl-2-(Dimethylamino) Naphthalenes as Relaxation Probes of Biological Environments | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Laurdan. Retrieved from [Link]
-
Société Chimique de France. (n.d.). Solvatochromic fluorescent dyes as universal tools for biological research. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A fluorescent probe for lipid droplet polarity imaging with low viscosity crosstalk. Analyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids. PMC. Retrieved from [Link]
-
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Bio-protocol. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells. Analytical Methods. Retrieved from [Link]
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ResearchGate. (n.d.). Emission spectral shift of Laurdan in organic solvents and phospholipid.... Retrieved from [Link]
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Application Note: A Robust HPLC Method for the Quantification of 1-Methoxy-4-methylnaphthalene
Abstract
This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Methoxy-4-methylnaphthalene. The methodology is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for assay or purity determination. The method utilizes a standard C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. The described protocol is grounded in established chromatographic principles and adheres to validation standards outlined by the International Council for Harmonisation (ICH) to ensure its trustworthiness and reliability.
Introduction and Scientific Rationale
This compound is an aromatic compound belonging to the naphthalene derivative family. Accurate quantification of such intermediates and active pharmaceutical ingredients (APIs) is critical for process control, stability testing, and final product quality assurance. Due to its polycyclic aromatic structure, this compound possesses a strong chromophore, making it an ideal candidate for analysis by HPLC with UV detection.
Methodology Rationale: The selection of a reversed-phase chromatographic mode is dictated by the analyte's chemical nature. This compound is a relatively non-polar molecule, making it well-suited for retention on a non-polar stationary phase, such as octadecylsilane (C18).[1][2] Elution is achieved using a more polar mobile phase, a principle that governs reversed-phase separations.[3] Acetonitrile is selected as the organic modifier over methanol due to its lower viscosity and superior UV transparency at lower wavelengths, which contributes to a more stable baseline and reduced system backpressure.[4][5][6] The addition of a small percentage of phosphoric acid to the aqueous component of the mobile phase is a common practice to ensure sharp, symmetrical peak shapes by suppressing the potential for ionic interactions with residual silanol groups on the column packing material.[1][3]
Materials and Methodology
Instrumentation and Equipment
-
HPLC System: A system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Data Acquisition Software: Chromatographic software for system control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: For mobile phase preparation.
-
Ultrasonic Bath & Filtration Assembly: For degassing and filtering solvents and solutions.
Chemicals and Reagents
-
This compound: Reference Standard of known purity.
-
Acetonitrile (ACN): HPLC grade or higher.[4]
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Phosphoric Acid (H₃PO₄): Analytical grade (approx. 85%).
-
Methanol (MeOH): HPLC grade (for cleaning and storage).
Chromatographic Conditions
The operational parameters for the HPLC system are summarized in the table below for quick reference.
| Parameter | Recommended Condition | Causality and Justification |
| Stationary Phase (Column) | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | The C18 phase provides excellent hydrophobic interaction for retaining the non-polar naphthalene derivative, ensuring good separation from polar impurities.[1] |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (70:30, v/v) | This composition provides optimal retention and a reasonable run time. The acid sharpens the peak shape.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency by reducing mobile phase viscosity. |
| Detection Wavelength | 288 nm (or λmax determined by PDA scan) | Naphthalene derivatives exhibit strong UV absorbance. A PDA scan is recommended to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.[7][8][9] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | Approximately 10 minutes | Sufficient to allow for the elution of the analyte and any late-eluting impurities. |
| Diluent | Mobile Phase (Acetonitrile/Water, 70:30 v/v) | Using the mobile phase as the diluent ensures peak shape is not distorted by solvent effects and enhances compatibility with the chromatographic system. |
Detailed Experimental Protocols
Preparation of Solutions
Mobile Phase (1000 mL):
-
Pour approximately 300 mL of HPLC-grade water into a 1000 mL graduated cylinder.
-
Carefully add 1.0 mL of concentrated phosphoric acid.
-
Add water to the final volume of 300 mL.
-
In a separate 1000 mL media bottle, combine this 300 mL of 0.1% phosphoric acid solution with 700 mL of HPLC-grade acetonitrile.
-
Mix thoroughly and degas for 15 minutes in an ultrasonic bath or by vacuum filtration through a 0.45 µm membrane filter.
Standard Stock Solution (Concentration: 1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer the weighed standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly by inverting the flask multiple times.
Working Standard Solution (Concentration: 100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask.
-
Dilute to the mark with the diluent.
-
Mix thoroughly. This solution should be used for routine analysis.
Sample Preparation
-
Accurately weigh a sample amount expected to contain approximately 25 mg of this compound.
-
Transfer the sample to a 25 mL volumetric flask.
-
Follow steps 3-5 as described for the Standard Stock Solution preparation.
-
Perform a subsequent 10-fold dilution (as described for the Working Standard Solution) to achieve a target concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Analytical Procedure Workflow
The logical flow of the analytical procedure is designed to ensure system readiness and produce reliable data.
Caption: Workflow for the HPLC quantification of this compound.
System Suitability and Method Validation
A self-validating system is essential for trustworthy results. Before any sample analysis, the performance of the chromatographic system must be verified.
System Suitability Test (SST)
Inject the Working Standard Solution (100 µg/mL) five consecutive times. The acceptance criteria must be met before proceeding.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A value >2 indicates peak tailing, which can affect integration accuracy. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the sharpness of the peak. |
| % RSD of Peak Areas | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and detector system. |
Validation Principles (ICH Q2(R1) Synopsis)
This method is designed to be fully validated according to ICH guidelines to prove it is fit for its intended purpose.[10][11][12] Key validation parameters include:
-
Specificity: Demonstrated by injecting a blank (diluent) to show no interfering peaks at the retention time of the analyte.
-
Linearity: Assessed by preparing and injecting standards at five concentration levels (e.g., 50% to 150% of the working concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Performed by analyzing a sample of known concentration or by spiking a blank matrix at three levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Assessed by analyzing six replicate preparations of the same sample. The %RSD should be ≤ 2.0%.[10]
-
Intermediate Precision: The repeatability test is repeated on a different day, with a different analyst, or on a different instrument to demonstrate robustness.
-
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The SST criteria should still be met.[11]
Calculation
The concentration of this compound in the sample is calculated using the external standard formula:
Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard
Where:
-
Area_Sample: The peak area of the analyte in the sample chromatogram.
-
Area_Standard: The average peak area of the analyte from the working standard injections.
-
Concentration_Standard: The concentration of the working standard solution (e.g., 100 µg/mL).
Adjustments for sample weight and dilution factors must be applied to determine the final assay value (e.g., % w/w).
References
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SIELC Technologies. Separation of 1-Methoxy-4-methylbenzene on Newcrom R1 HPLC column. Available from: [Link].
-
mVOC 4.0. 1-methylnaphthalene. Available from: [Link].
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Available from: [Link].
-
National Center for Biotechnology Information (NCBI). 1-Methoxynaphthalene | C11H10O | CID 16668 - PubChem. Available from: [Link].
-
MDPI. UV Light Induced Transformation of 1-Methylnaphthalene in the Presence of Air and Its Implications for Contaminants Research. Available from: [Link].
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Haz-Map. 1-Methoxy-4-methylbenzene - Hazardous Agents. Available from: [Link].
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International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link].
-
Molnar Institute. Solvent selection in liquid chromatography. Available from: [Link].
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Taylor & Francis Online. Multicomponent analysis evaluation of the separation behavior of naphthalene derivatives in the phase-separation mode on HPLC using a ternary mixture eluent on a C18 column. Available from: [Link].
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Shodex. Organic Solvents Used in HPLC. Available from: [Link].
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European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link].
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MDPI. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Available from: [Link].
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Phenomenex. Guide to Choosing the Correct HPLC Solvent. Available from: [Link].
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International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available from: [Link].
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European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link].
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ResearchGate. HPLC separation of genotoxic derivatives of naphthalene | Request PDF. Available from: [Link].
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Royal Society of Chemistry. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transist. Available from: [Link].
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ResearchGate. (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available from: [Link].
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Element Lab Solutions. HPLC Solvent Selection. Available from: [Link].
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Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link].
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ResearchGate. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Available from: [Link].
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National Center for Biotechnology Information (NCBI). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Available from: [Link].
-
National Center for Biotechnology Information (NCBI). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. Available from: [Link].
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Application Notes and Protocols: 1-Methoxy-4-methylnaphthalene in the Synthesis of Pharmaceutical Intermediates
Introduction: Unlocking the Potential of a Versatile Naphthalene Scaffold
1-Methoxy-4-methylnaphthalene is a key aromatic building block whose utility in the synthesis of complex pharmaceutical intermediates is rooted in the nuanced reactivity of its substituted naphthalene core. The interplay between the electron-donating methoxy group and the methyl group, along with the inherent aromaticity of the naphthalene system, allows for a range of strategic chemical transformations. This guide provides an in-depth exploration of the synthetic pathways accessible from this compound, focusing on the generation of valuable intermediates for drug discovery and development.
The strategic importance of this molecule lies in its capacity to serve as a precursor to two critical classes of intermediates: 4-methyl-1-naphthols and functionalized 4-methoxy-1-naphthyl derivatives. The former, accessed via demethylation, opens the door to the synthesis of naphthoquinones, a scaffold present in numerous bioactive compounds, including Vitamin K analogues. The latter, achieved through electrophilic aromatic substitution, allows for the introduction of diverse functionalities, paving the way for a wide array of pharmacologically active molecules. This document will detail the core methodologies for these transformations, providing not only step-by-step protocols but also the underlying chemical principles that govern their success.
Core Synthetic Strategies and Key Intermediates
The synthetic utility of this compound can be broadly categorized into two primary routes: functionalization of the naphthalene ring system and modification of the methoxy substituent.
Caption: Key synthetic routes from this compound.
Part 1: Demethylation to 4-Methyl-1-naphthol - A Gateway to Naphthoquinones
The cleavage of the methyl ether in this compound to yield 4-methyl-1-naphthol is a critical transformation that unlocks a new realm of synthetic possibilities.[1] This phenolic intermediate is a direct precursor to 2-methyl-1,4-naphthoquinone, also known as menadione or Vitamin K3, and its analogues, which are vital in various biological processes.[2]
Scientific Rationale for Ether Cleavage
Aryl methyl ethers are generally stable, but their cleavage can be effected under strong acidic conditions.[3][4] The reaction proceeds via protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). A nucleophile, often a halide ion from the acid, then attacks the methyl group in an SN2 fashion to complete the cleavage. The use of pyridine hydrochloride is a classic and effective method for this transformation, where the pyridinium ion serves as the acidic proton source at elevated temperatures.[1]
Experimental Protocol: Demethylation using Pyridine Hydrochloride
This protocol is adapted from established literature procedures for the demethylation of aryl methyl ethers.[1]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| This compound | 24821-54-3 | 172.22 g/mol | 145 g |
| Pyridine hydrochloride | 628-13-7 | 115.56 g/mol | 250 g |
| Dilute Hydrochloric Acid | 7647-01-0 | - | As needed |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | As needed |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 g/mol | As needed |
| Petroleum Ether (60-80 °C) | 8032-32-4 | - | 400 mL |
Procedure:
-
Combine 145 g of this compound and 250 g of pyridine hydrochloride in a suitable round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 200 °C and maintain this temperature for 3 hours with stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully add dilute hydrochloric acid to the cooled mixture.
-
Extract the product into diethyl ether.
-
Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a dark oil.
-
Extract the crude product with four 100 mL portions of petroleum ether (b.p. 60-80 °C).
-
Combine the petroleum ether extracts and concentrate to obtain 4-methyl-1-naphthol as crystalline solids.
Expected Outcome: The product, 4-methyl-1-naphthol, is obtained as nearly colorless crystals that may darken upon storage.[1]
Part 2: Oxidation to Naphthoquinones - Accessing a Privileged Scaffold
Naphthoquinones are a class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[5] 4-Methyl-1-naphthol, derived from this compound, is an excellent starting material for the synthesis of 2-methyl-1,4-naphthoquinone (menadione).
Mechanism of Oxidation
The oxidation of 4-methyl-1-naphthol to 2-methyl-1,4-naphthoquinone involves the conversion of the phenol to a quinone. This transformation typically proceeds through a series of oxidation steps, often facilitated by strong oxidizing agents like chromic acid or other chromium (VI) reagents.[6] The reaction mechanism involves the formation of a chromate ester followed by elimination to generate the quinone.
Experimental Protocol: Oxidation of 4-Methyl-1-naphthol
This protocol is based on general procedures for the oxidation of naphthols to naphthoquinones.[7]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 4-Methyl-1-naphthol | 10240-08-1 | 158.20 g/mol | 10 g |
| Chromium trioxide | 1333-82-0 | 99.99 g/mol | 15 g |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | 100 mL |
| Water | 7732-18-5 | 18.02 g/mol | As needed |
| Petroleum Ether | 8032-32-4 | - | As needed |
Procedure:
-
Dissolve 15 g of chromium trioxide in a mixture of 80 mL of glacial acetic acid and 20 mL of water in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
Cool the chromium trioxide solution to 0 °C in an ice-salt bath.
-
Dissolve 10 g of 4-methyl-1-naphthol in 50 mL of glacial acetic acid and add this solution dropwise to the cooled chromium trioxide solution over 2-3 hours, maintaining the internal temperature between 10-15 °C.
-
Continue stirring overnight as the reaction mixture warms to room temperature.
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Filter the yellow precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from petroleum ether to obtain pure 2-methyl-1,4-naphthoquinone.
Expected Yield and Purity: The yield of 2-methyl-1,4-naphthoquinone can vary, but this method typically provides the product in good purity after recrystallization.[7]
Part 3: Direct Functionalization via Electrophilic Aromatic Substitution
The electron-rich nature of the this compound ring system makes it amenable to direct functionalization through electrophilic aromatic substitution reactions such as Friedel-Crafts acylation and the Vilsmeier-Haack reaction. These reactions introduce key functional groups that serve as handles for further synthetic manipulations.
Friedel-Crafts Acylation: Introducing a Keto-Functionality
Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring.[8][9] In the case of this compound, the activating methoxy group directs the substitution primarily to the ortho and para positions. The steric hindrance from the methyl group and the periposition will influence the regioselectivity.
Caption: General scheme for Friedel-Crafts acylation.
Representative Protocol for Friedel-Crafts Acylation:
-
Suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Add the acyl chloride dropwise to the suspension with stirring.
-
Add a solution of this compound in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Vilsmeier-Haack Reaction: Formylation of the Naphthalene Ring
The Vilsmeier-Haack reaction is a mild method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[10] The Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile.
General Protocol for the Vilsmeier-Haack Reaction:
-
Cool a solution of DMF in a suitable solvent under an inert atmosphere.
-
Add phosphorus oxychloride dropwise with stirring, keeping the temperature low.
-
Add a solution of this compound to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to drive the reaction to completion.
-
Cool the reaction mixture and quench by adding it to a cold aqueous solution of sodium acetate or sodium carbonate.
-
Extract the product with an organic solvent.
-
Wash the organic extracts, dry, and concentrate.
-
Purify the resulting aldehyde by standard methods.
Conclusion
This compound stands as a highly valuable and versatile starting material in the synthesis of pharmaceutical intermediates. Through strategic demethylation, it provides access to 4-methyl-1-naphthol, a key precursor for the synthesis of naphthoquinones with significant biological activity. Furthermore, its electron-rich aromatic system allows for direct functionalization via electrophilic aromatic substitution, enabling the introduction of a variety of functional groups. The protocols and principles outlined in this guide are intended to empower researchers to harness the full synthetic potential of this important building block in their drug discovery and development endeavors.
References
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PrepChem. Synthesis of 4-Methyl-1-naphthol. Available from: [Link]
- Der Pharma Chemica. Synthesis of 1-alkyl succinimidoanthracenyl-4-((naphthalene-1-yloxy)methyl)-1H-1,2,3-triazoles. 2015, 7(10):169-174.
-
MDPI. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives. Available from: [Link]
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-
Master Organic Chemistry. Acidic cleavage of ethers (SN2). Available from: [Link]
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Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
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ResearchGate. (PDF) Synthesis of 4-phenylazo-1-naphthol and its antifungal activity against Fusarium oxysporum f. sp. lycopersici. Available from: [Link]
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Organic Syntheses. 1,4-naphthoquinone. Available from: [Link]
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Beilstein Journals. Menadione: a platform and a target to valuable compounds synthesis. Available from: [Link]
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ResearchGate. (PDF) Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene. Available from: [Link]
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-
Master Organic Chemistry. Cleavage Of Ethers With Acid. Available from: [Link]
-
Canadian Science Publishing. SYNTHESIS OF 2-METHYL-C14-1,4-NAPHTHOQUINONE. Available from: [Link]
-
Taylor & Francis Online. An Efficient Synthesis of 7-Methoxy-1-naphthylacetic Acid. Available from: [Link]
-
PMC - NIH. Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface. Available from: [Link]
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PMC. Menadione: a platform and a target to valuable compounds synthesis. Available from: [Link]
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ResearchGate. Synthesis of naphthyl-acetic acid. Available from: [Link]
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Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available from: [Link]
-
ResearchGate. Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway. Available from: [Link]
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University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available from: [Link]
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Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. Available from: [Link]
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SciRP.org. One-Pot Process of Naphthoquinones Synthesis from Hydroquinone in the Presence of Solutions of Mo-V-P Heteropolyacids as Bifunctional Catalysts. Available from: [Link]
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LSU Scholarly Repository. Oxidation 1-methyl naphthalene based on the synergy of environmentally persistent free radicals (EPFRs) and PAHs in particulate matter (PM) surface. Available from: [Link]
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Organic Syntheses. 10. Available from: [Link]
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Asian Journal of Research in Chemistry. (Menadione, 2-methyl-1, 4-naphthoquinone): A Review. Available from: [Link]
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Wikipedia. Ether cleavage. Available from: [Link]
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RSC Publishing. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Available from: [Link]
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ResearchGate. (PDF) Friedel-Crafts Acylation. Available from: [Link]
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PMC - NIH. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. Available from: [Link]
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International Journal of Science and Research. Catalytic alkylation of 1-naphthol with Methanol Over Ni1-XMnXFe2O4 Type Ferrites. Available from: [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
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YouTube. Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. Available from: [Link]
-
Sciencemadness Discussion Board. Vilsmeier–Haack reaction - Powered by XMB 1.9.11. Available from: [Link]
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Protocol for scaling up the synthesis of 1-Methoxy-4-methylnaphthalene
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-Methoxy-4-methylnaphthalene (CAS: 1590-08-5), a critical intermediate in the synthesis of pharmaceutical pharmacophores and optoelectronic materials.
While various routes exist—including the Friedel-Crafts alkylation of 1-methoxynaphthalene (often yielding regioisomeric mixtures)—this guide focuses on the O-methylation of 4-methyl-1-naphthol . This route is selected for its superior regioselectivity, atom economy, and scalability. We present two variations:
-
Standard Industrial Protocol: Using Dimethyl Sulfate (DMS) for maximum yield and cost-efficiency.
-
Green Chemistry Optimization: Using Dimethyl Carbonate (DMC) to eliminate genotoxic reagents.
Strategic Route Analysis
The selection of the synthetic route is governed by the "Three S's" of process chemistry: Selectivity, Safety, and Scalability .
-
Why O-Methylation? Direct alkylation of the naphthalene ring (e.g., methylating 1-methoxynaphthalene) often results in a mixture of 2- and 4-substituted products, requiring difficult chromatographic separation. By starting with 4-methyl-1-naphthol , the substitution pattern is pre-installed, reducing the synthesis to a high-yield functional group transformation (O-alkylation).
-
Reagent Selection (DMS vs. MeI vs. DMC):
-
Methyl Iodide (MeI): Prohibitively expensive for multi-kilogram scale; volatile neurotoxin.
-
Dimethyl Sulfate (DMS): The industrial standard. Cheap, high boiling point (188°C), and highly reactive. Requires strict safety protocols due to high toxicity.
-
Dimethyl Carbonate (DMC): The "Green" alternative. Non-toxic, biodegradable. Requires higher reaction temperatures (>120°C) or phase-transfer catalysis (PTC).
-
Safety & Hazard Assessment (Critical)
WARNING: This protocol involves Dimethyl Sulfate (DMS) , a potent alkylating agent and suspected carcinogen.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood or a closed reactor system.
-
PPE: Butyl rubber gloves (Double gloving recommended), chemical splash goggles, face shield, and a chemically resistant apron/suit.
-
Quenching Protocol: DMS does not hydrolyze instantly in water.[1] A dedicated quenching solution (28% Ammonium Hydroxide or 10% NaOH) must be prepared before starting the reaction.
Diagram 1: Safety & Quenching Logic Flow
Caption: Operational safety logic for handling Dimethyl Sulfate (DMS), emphasizing the critical quenching steps required to neutralize unreacted alkylating agent.
Material Specifications
| Component | Grade | Role | Stoichiometry (Equiv.) |
| 4-Methyl-1-naphthol | >98% | Substrate | 1.0 |
| Dimethyl Sulfate (DMS) | Industrial/Reagent | Methylating Agent | 1.1 - 1.2 |
| Sodium Hydroxide (NaOH) | 50% aq. solution | Base | 1.5 |
| Acetone | ACS Grade | Solvent | 5-10 Vol |
| Toluene | Industrial | Extraction Solvent | As needed |
| Ammonium Hydroxide | 28% aq. | Quenching Agent | Excess |
Step-by-Step Scale-Up Protocol
Method A: Standard Industrial Protocol (DMS)
Best for: Maximum yield, mild temperature conditions.
Step 1: Reaction Setup
-
Charge a glass-lined reactor or 3-neck round bottom flask with 4-Methyl-1-naphthol (1.0 equiv) and Acetone (5 volumes).
-
Begin stirring and cool the mixture to 10–15°C.
-
Add NaOH (50% aq) (1.5 equiv) dropwise. The solution will darken (formation of naphtholate anion).
-
Note: A slight exotherm will occur.[1] Maintain T < 25°C.
-
Step 2: Methylation
-
Add Dimethyl Sulfate (DMS) (1.2 equiv) dropwise via an addition funnel.
-
Critical Process Parameter (CPP): Control addition rate to maintain internal temperature below 40°C . Rapid addition can lead to thermal runaway.
-
-
Once addition is complete, warm the mixture to reflux (approx. 56°C) .
-
Stir at reflux for 2–4 hours.
-
Monitoring: Check reaction progress via HPLC or TLC (Mobile phase: 9:1 Hexane/EtOAc). Target: <1% starting naphthol.
Step 3: Quenching & Workup
-
Cool the mixture to 20°C.
-
Quenching: Add 28% Ammonium Hydroxide (0.5 equiv relative to DMS) or 10% NaOH solution and stir vigorously for 30 minutes. This destroys unreacted DMS, converting it to methyl hydrogen sulfate and methanol.
-
Remove Acetone under reduced pressure (Rotavap).
-
Add Toluene and Water to the residue. Separate the phases.
-
Wash the organic layer with:
-
Dry over anhydrous Magnesium Sulfate (MgSO4) and filter.
Step 4: Purification
-
Concentrate the organic layer to yield the crude oil.
-
Vacuum Distillation: The product is a high-boiling liquid/low-melting solid.
-
Target: Collect fraction boiling at approx. 130–135°C at 2 mmHg (Literature BP varies by pressure; 1-methylnaphthalene boils at ~245°C atm).
-
-
Yield: Expected yield >90%. Purity >98%.
Method B: Green Chemistry Optimization (DMC)
Best for: Sustainability, avoiding toxic DMS.
-
Reagents: Use Dimethyl Carbonate (DMC) as both solvent and reagent (10-15 equiv).
-
Catalyst: Potassium Carbonate (K2CO3, 2.0 equiv) and Tetrabutylammonium Bromide (TBAB, 0.05 equiv).
-
Conditions: Reflux (90°C) is often insufficient for DMC methylation of phenols.
-
Optimization: Perform in a pressure reactor (autoclave) at 120–140°C for 4–6 hours.
-
-
Workup: Filter off inorganic salts (K2CO3). Distill off excess DMC (recyclable). Distill product.
Process Analytical Technology (PAT) & Workflow
Diagram 2: Synthesis Workflow & Mechanism
Caption: SN2 reaction pathway showing the deprotonation of the naphthol followed by nucleophilic attack on the methylating agent.
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<80%) | Wet solvent/reagents (Water consumes DMS). | Ensure acetone is dry. Increase DMS equivalents to 1.3. |
| C-Alkylation Byproducts | Reaction temperature too high during addition. | Keep T < 25°C during base/DMS addition. |
| Emulsion during Workup | Density of organic/aqueous phases similar. | Add NaCl (Brine) to increase aqueous density or use Toluene as extraction solvent. |
| Residual DMS in Product | Incomplete quenching. | Safety Critical: Extend ammonia quench time to 1 hour. Verify pH > 10. |
References
-
Preparation of 4-Methyl-1-naphthol
- Source: PrepChem. "Synthesis of 4-Methyl-1-naphthol." Accessed Feb 7, 2026.
- Relevance: Confirms the stability of the naphthol precursor and its derivation from methoxy-naphthalenes via demethylation, valid
-
DMS Safety & Quenching
- Source: Chemical Emergency Medical Guidelines, BASF.
- Relevance: Establishes the ammonia/NaOH quenching protocol as the industry standard for neutralizing DMS spills and reaction mixtures.
-
Green Methylation with DMC
- Source: Tundel, R. E., et al.
- Relevance: Provides the mechanistic basis for substituting toxic DMS with DMC using pressure/c
-
(Representative citation for DMC methylation).
-
Physical Properties & Characterization
- Source: PubChem. "1-Methoxy-4-methylbenzene (Analogous data)
- Relevance: Used to interpolate boiling points and solubility data for the specific this compound isomer.
Sources
Application of 1-Methoxy-4-methylnaphthalene in environmental sample analysis
Application Note: High-Sensitivity Determination of 1-Methoxy-4-methylnaphthalene in Environmental Matrices
Part 1: Introduction & Scientific Context
1.1 The Analyte of Interest this compound (C₁₂H₁₂O, MW 172.[1]22) is a methoxylated polycyclic aromatic hydrocarbon (methoxy-PAH). Unlike their parent PAHs, which are strictly regulated (e.g., USEPA 16), methoxy-PAHs are emerging contaminants of concern. They possess distinct physicochemical properties—specifically higher polarity and water solubility—that alter their environmental mobility and bioavailability.
1.2 Significance in Environmental Analysis The application of analyzing this compound lies in its role as a biogenic marker and a transformation product .
-
Source Apportionment: While parent methylnaphthalenes are petrogenic (constituents of crude oil/diesel), this compound is frequently a product of biological methylation. Fungi (e.g., Phanerochaete chrysosporium) and bacteria metabolize methylnaphthalenes into hydroxynaphthalenes (naphthols), which are subsequently methylated by O-methyltransferases to reduce toxicity.
-
Forensic Fingerprinting: Detecting this compound helps distinguish between fresh oil spills and aged, biologically active contamination sites.
1.3 Analytical Challenges
-
Volatility: Significant loss can occur during evaporative concentration.
-
Interference: Co-elution with other alkylated naphthalenes in complex matrices (soil/sediment).
-
Stability: Susceptible to photo-oxidation; samples must be protected from light.
Part 2: Experimental Design & Logic
2.1 Internal Standard Selection
-
Primary Choice: 1-Methylnaphthalene-d₁₀ (Deuterated).
-
Rationale: While a deuterated methoxy-analog is ideal, it is rarely commercially available. 1-Methylnaphthalene-d₁₀ tracks the extraction efficiency of the aromatic core and exhibits similar volatility, compensating for evaporative losses during the concentration step.
2.2 Extraction Solvent Strategy
-
Logic: Pure hexane is insufficient due to the methoxy group's polarity. A binary mixture of Dichloromethane (DCM) and Acetone (1:1 v/v) is selected. Acetone disrupts the soil-water hydration shell, allowing DCM to solubilize the organic fraction.
2.3 Instrumental Platform
-
GC-MS/MS (Triple Quadrupole): Selected over Single Quad GC-MS to eliminate matrix noise from humic substances in soil.
-
Ionization: Electron Impact (EI, 70 eV).
Part 3: Detailed Protocol
Reagents & Standards
-
Target Standard: this compound (>98% purity).
-
Internal Standard (IS): 1-Methylnaphthalene-d₁₀.
-
Solvents: DCM, Acetone, Hexane (Pesticide Grade).
-
Sorbents: Anhydrous Sodium Sulfate (baked at 400°C), Silica Gel (activated).
Sample Preparation Workflow (Soil/Sediment)
Step 1: Sample Pre-treatment
-
Weigh 10.0 g of homogenized soil into a 50 mL amber glass centrifuge tube.
-
Add 20 µL of Surrogate Standard Solution (10 µg/mL).
-
Add 5 g of anhydrous sodium sulfate and mix to bind moisture.
Step 2: Ultrasonic Extraction (USE)
-
Add 20 mL of DCM:Acetone (1:1).
-
Sonicate for 15 minutes at <30°C (Control temp to prevent analyte degradation).
-
Centrifuge at 3000 rpm for 5 minutes. Decant supernatant into a concentrator tube.
-
Repeat extraction twice; combine extracts.
Step 3: Cleanup (Critical Step)
-
Note: Avoid aggressive acid-wash cleanup used for PCBs, as it may hydrolyze the ether bond.
-
Solvent Exchange: Concentrate combined extract to ~1 mL under a gentle nitrogen stream (TurboVap). Do not evaporate to dryness. Exchange solvent to Hexane.
-
Silica Column: Pack a glass column with 2 g activated silica. Condition with Hexane.
-
Load: Transfer extract to column.
-
Elution:
-
Fraction 1 (Hexane): Discard (contains aliphatic hydrocarbons).
-
Fraction 2 (5% DCM in Hexane): Collect (Contains PAHs and this compound).
-
Step 4: Final Concentration
-
Concentrate Fraction 2 to exactly 1.0 mL.
-
Add Internal Standard (1-Methylnaphthalene-d₁₀).
-
Transfer to autosampler vial with glass insert.
GC-MS/MS Acquisition Parameters
| Parameter | Setting |
| Column | Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent low-bleed phase |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet | Splitless @ 280°C, Purge flow 50 mL/min at 1.0 min |
| Oven Program | 60°C (1 min) → 15°C/min → 180°C → 5°C/min → 300°C (5 min) |
| Transfer Line | 290°C |
| Source Temp | 230°C |
MRM Transitions (Multiple Reaction Monitoring):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 172.1 (M+) | 157.1 (M - CH₃) | 15 | 50 |
| Qualifier 1 | 172.1 | 129.1 (M - CH₃ - CO) | 25 | 50 |
| Qualifier 2 | 157.1 | 128.1 (Naphthalene core) | 20 | 50 |
| 1-Methylnaphthalene-d₁₀ (IS) | 152.2 | 150.1 | 10 | 50 |
Part 4: Data Visualization & Mechanisms
Biogenic Formation Pathway
This diagram illustrates the biological logic behind analyzing this compound: it serves as a flag for microbial degradation of petroleum hydrocarbons.
Caption: Figure 1. Biogenic pathway transforming toxic petroleum PAHs into methoxylated derivatives via microbial metabolism.
Analytical Workflow Logic
The following flowchart details the decision-making process during sample preparation to ensure recovery of the polar methoxy-PAH fraction.
Caption: Figure 2. Optimized extraction and fractionation workflow preventing analyte loss and ensuring matrix removal.
Part 5: Quality Assurance & Validation
To ensure the trustworthiness of this protocol, the following criteria must be met:
-
Method Detection Limit (MDL): Should be determined by spiking 7 replicates of clean sand at 0.5 µg/kg. Expected MDL: < 0.1 µg/kg.
-
Recovery: Acceptable range for spiked matrix samples is 70–120%.
-
Troubleshooting: Low recovery often indicates evaporative loss. Ensure the nitrogen stream temperature does not exceed 35°C.
-
-
Linearity: Calibration curve (0.5 – 1000 ng/mL) must have R² > 0.995.
References
-
Bamforth, S. M., & Singleton, I. (2005). Bioremediation of polycyclic aromatic hydrocarbons: current knowledge and future directions. Journal of Chemical Technology & Biotechnology. Link
-
Undeman, E., et al. (2015). "Methoxylated Polycyclic Aromatic Hydrocarbons in the Baltic Sea Atmosphere." Environmental Science & Technology. Link
-
Wania, F., & Mackay, D. (1996). "Tracking the distribution of persistent organic pollutants." Environmental Science & Technology. Link
-
Zhang, Y., et al. (2012). "Determination of oxygenated polycyclic aromatic hydrocarbons in soil by gas chromatography-mass spectrometry." Journal of Chromatography A. Link
Sources
Troubleshooting & Optimization
Side reactions in the methylation of 4-methyl-1-naphthol
Technical Support Center: Methylation of 4-Methyl-1-Naphthol
Executive Summary
The methylation of 4-methyl-1-naphthol to synthesize 1-methoxy-4-methylnaphthalene is a deceptively simple transformation. While the target is a simple ether, the electron-rich naphthalene ring creates a "perfect storm" for competing pathways: C-alkylation (due to ambident nucleophilicity) and oxidative coupling (due to low oxidation potential).
This guide addresses the specific failure modes of this reaction, providing mechanistic insights and validated protocols to ensure high O-selectivity.
Visualizing the Reaction Landscape
The following pathway diagram illustrates the competition between the desired O-methylation and the parasitic C-methylation and oxidation pathways.
Caption: Figure 1 outlines the critical bifurcation points. Note that C-methylation is irreversible, while oxidation leads to complex mixtures often described as "tar."
Module 1: The O- vs. C-Methylation Competition
Q: I am observing a significant impurity at M+14 (mass units) relative to my starting material, but it's not my product. What is it?
A: You are likely observing 2,4-dimethyl-1-naphthol , the product of C-methylation at the ortho-position (C2).
The Mechanism: The naphthoxide anion is an ambident nucleophile . The negative charge is delocalized onto the ring carbons, specifically positions 2 and 4. Since position 4 is blocked by a methyl group, position 2 is the primary site for competing C-alkylation [1].
Troubleshooting Checklist:
-
Solvent Check: Are you using a protic solvent (Methanol, Ethanol)?
-
Why it matters: Protic solvents form hydrogen bonds with the oxygen of the naphthoxide, "shielding" it. This forces the electrophile (Methyl Iodide/DMS) to attack the softer, unshielded carbon centers (C2), favoring C-methylation [2].
-
Correction: Switch to polar aprotic solvents like Acetone , DMF , or Acetonitrile . These solvate the cation (K+/Na+) but leave the naphthoxide oxygen "naked" and highly reactive.
-
-
Leaving Group Effect: Are you using Methyl Iodide (MeI)?
-
MeI is a "soft" electrophile compared to Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC). Soft electrophiles have a slightly higher tendency to attack soft nucleophilic centers (Carbon). However, in aprotic solvents, O-methylation usually dominates regardless of the agent.
-
Data: Solvent Influence on Regioselectivity
| Solvent Type | Example | Dominant Mechanism | Major Product |
|---|---|---|---|
| Polar Aprotic | Acetone, DMF, DMSO | SN2 (O-attack) | This compound (>95%) |
| Protic | Methanol, Ethanol | SN2 (C-attack) | Mixed (Significant 2,4-dimethyl-1-naphthol ) |
| Non-Polar | Toluene, Hexane | Aggregation dependent | Slow reaction, mixed products |
Module 2: The Oxidation Trap (Red/Black Impurities)
Q: My reaction mixture turns dark red or black within minutes of adding the base. The yield is low. What is happening?
A: Your substrate is undergoing oxidative coupling (dimerization) or oxidation to quinone-like species. 4-methyl-1-naphthol is electron-rich and easily oxidized to a naphthoxy radical [3].
The Mechanism: In the presence of oxygen and base, 4-methyl-1-naphthol loses an electron to form a radical. Since the para-position (C4) is blocked, two radicals typically couple at the ortho-position (C2), forming 2,2'-bis(4-methyl-1-naphthol) . Further oxidation leads to extended conjugated systems (diphenoquinones) which are deeply colored (red/black) [3].
Troubleshooting Protocol:
-
Degassing is Mandatory: Do not just "flush" the headspace. Sparge your solvent (Acetone/DMF) with Nitrogen or Argon for at least 15 minutes before adding the substrate.
-
Trace Metal Scavenging: Trace transition metals (Fe, Cu) in low-grade bases (K2CO3) can catalyze this oxidation. Use high-purity reagents (99%+) or add a chelator like EDTA if using aqueous conditions (though anhydrous is preferred).
-
Order of Addition: Add the methylating agent before the base if possible, or add them simultaneously. Minimizing the time the phenolate anion sits unreacted reduces the window for oxidation.
Module 3: Validated Experimental Protocol
Protocol ID: P-MET-04 Objective: Synthesis of this compound with >98% O-selectivity.
Reagents:
-
4-Methyl-1-naphthol (1.0 eq)[1]
-
Dimethyl Carbonate (DMC) (Excess, Green Alternative) OR Methyl Iodide (1.2 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq, anhydrous, granular)
-
Acetone (Reagent Grade, dried over molecular sieves)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round bottom flask and cool under a stream of Nitrogen.
-
Solvent Degassing: Charge the flask with Acetone. Sparge with N2 for 15 minutes.
-
Substrate Addition: Add 4-Methyl-1-naphthol. Stir until dissolved. The solution should be pale yellow/colorless.
-
Base Addition: Add anhydrous K2CO3. Note: If the solution turns black immediately, oxygen is present.
-
Alkylation:
-
Option A (Standard): Add Methyl Iodide dropwise via syringe. Reflux at 56°C for 4-6 hours.
-
Option B (Green/High Temp): Use DMF instead of Acetone. Add Dimethyl Carbonate (DMC) and a catalytic amount of TBAI (Tetrabutylammonium iodide). Heat to 90°C [4].
-
-
Quench: Cool to room temperature. Filter off the solid inorganic salts.
-
Workup: Concentrate the filtrate. Redissolve in Ethyl Acetate and wash with 1M NaOH (to remove unreacted naphthol) followed by Brine.
-
Purification: If necessary, purify via short-path silica plug (Hexanes/EtOAc 95:5).
Self-Validating Check:
-
TLC Monitoring: The product (ether) will have a significantly higher Rf than the starting material (phenol).
-
Color: The final organic layer should be pale yellow. A dark red layer indicates significant oxidation side-products.
References
-
Benchchem. (2025).[2] Synthesis of 1-Methoxymethyl-4-methylnaphthalene. Retrieved from
-
Kulkarni, S. J., et al. (1996). Catalytic alkylation of 1-naphthol with Methanol. Applied Catalysis A: General. (Cited via IJSR, 2017). Retrieved from
-
Sakata, K., et al. (2002). Oxidative Coupling of 1-Naphthols over Noble and Base Metal Catalysts. ResearchGate. Retrieved from
-
Tundo, P., et al. (2010). Methylation of 2-Naphthol Using Dimethyl Carbonate. Journal of Chemical Education. Retrieved from
Sources
Technical Support Center: Troubleshooting Poor Resolution in HPLC Analysis of 1-Methoxy-4-methylnaphthalene
Here is the technical support center for troubleshooting poor resolution in the HPLC analysis of 1-Methoxy-4-methylnaphthalene.
As a Senior Application Scientist, I've designed this guide to move beyond simple checklists. The goal is to empower you with the underlying chromatographic principles to diagnose and resolve separation issues effectively. This compound, a moderately nonpolar aromatic compound, is well-suited for reversed-phase HPLC, but achieving optimal resolution, especially in complex matrices, requires a systematic approach.
This guide is structured to address issues from the most common and simple to fix, to more complex method development challenges.
Part 1: The Troubleshooting Workflow: A Systematic Approach
Poor resolution is rarely solved by random adjustments. A logical workflow saves time, solvent, and prevents unnecessary frustration. The first step is to diagnose the nature of the problem: are you dealing with poor peak shape for a single analyte, or are two or more peaks failing to separate?
Caption: A systematic workflow for troubleshooting HPLC resolution issues.
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific, common problems encountered during the analysis of this compound.
Issue 1: My peak for this compound is exhibiting poor shape (tailing, fronting, or excessive broadening).
Poor peak shape is a common culprit for apparent poor resolution. Even if peaks are well-separated at their apex, tailing can cause a failure to return to baseline, complicating integration and quantification.
Q: My peak is tailing. What are the likely causes and solutions?
A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues outside the column.[1]
-
Cause: Secondary Silanol Interactions. Standard silica-based C18 columns have residual silanol groups (-Si-OH) on their surface. While this compound is neutral, these sites can cause undesirable adsorption, leading to a "tail" as the analyte is slowly released.
-
Solution:
-
Use a High-Quality, End-Capped Column: Modern columns are extensively end-capped to minimize exposed silanols. Ensure you are using a column suitable for high-performance applications.
-
Mobile Phase Modifier: While less critical for neutral compounds, adding a small amount of an acidic modifier like 0.1% formic acid can help suppress silanol activity. For Mass Spectrometry (MS) applications, formic acid is a suitable replacement for non-volatile acids like phosphoric acid.[2]
-
-
-
Cause: Column Contamination. Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[3]
-
Solution:
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the main analytical column to trap contaminants. It is the most effective way to protect your analytical column.[3]
-
Column Flushing: Implement a regular column flushing procedure. (See Protocol 2).
-
Sample Preparation: Ensure your samples are properly filtered to remove particulates.[4]
-
-
Q: My peak is fronting. What does this indicate?
A: Peak fronting, where the peak is sloped on the leading edge, is typically a result of sample overload or solvent effects.[1]
-
Cause: Mass Overload. You are injecting too much analyte for the column to handle. This saturates the stationary phase at the point of injection, causing molecules to travel down the column before they can properly interact, resulting in a fronting peak.[5]
-
Solution: Dilute your sample and re-inject. A good rule of thumb is to inject 1-2% of the total column volume for sample concentrations around 1 µg/µL.[5]
-
-
Cause: Inappropriate Sample Solvent. If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile for a 60% Acetonitrile mobile phase), the sample band will not focus correctly at the column head.[6]
-
Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility. Using a sample solvent with a lower elution strength than the mobile phase can actually help sharpen the peak.[6]
-
Issue 2: My peak for this compound is co-eluting (overlapping) with an impurity.
This is a classic resolution problem that must be addressed by manipulating the three key factors in the resolution equation: Retention Factor (k), Selectivity (α), and Efficiency (N).[7]
Q: How can I adjust the Retention Factor (k) to improve separation?
A: The retention factor is a measure of how long the analyte is retained on the column. Increasing retention can often provide more time for separation to occur.
-
Mechanism: In reversed-phase HPLC, retention is primarily controlled by the percentage of the strong organic solvent in the mobile phase. For a nonpolar analyte like this compound, decreasing the organic solvent percentage will increase its interaction with the nonpolar stationary phase, thus increasing retention time.[7]
-
Action: Systematically decrease the percentage of your organic solvent (e.g., Acetonitrile or Methanol) in increments of 2-5%. Observe the impact on both retention time and resolution.
Table 1: Effect of Mobile Phase Composition on Retention and Resolution
| % Acetonitrile in Water | Analyte Retention Time (min) | Impurity Retention Time (min) | Resolution (Rs) |
| 75% | 4.1 | 4.3 | 0.8 (Co-eluting) |
| 70% | 5.8 | 6.2 | 1.3 (Partial) |
| 65% | 8.2 | 8.9 | 1.8 (Baseline) |
| (Note: Data are for illustrative purposes only) |
Q: Adjusting retention didn't work. How can I change the Selectivity (α) to resolve the peaks?
A: Selectivity is the most powerful tool for improving resolution. It describes the ability of the chromatographic system to distinguish between two analytes based on differences in their chemical properties.
Caption: Decision tree for optimizing chromatographic selectivity (α).
-
Action 1: Change the Organic Solvent. Switching from acetonitrile to methanol (or vice versa) is a powerful way to alter selectivity. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic with a strong dipole. These different properties change how the analytes interact with both the mobile and stationary phases. For aromatic compounds like this compound, using methanol with a phenyl-based column can enhance unique pi-pi interactions that are disrupted by acetonitrile.[8]
-
Action 2: Change the Stationary Phase. If you are using a standard C18 column, the primary separation mechanism is hydrophobicity. Switching to a Phenyl-Hexyl stationary phase introduces an alternative separation mechanism: pi-pi interactions between the phenyl rings of the stationary phase and the naphthalene ring system of your analyte. This can dramatically change the elution order and resolve closely eluting peaks.
-
Action 3: Change the Column Temperature. Temperature affects the thermodynamics of partitioning. Lowering the column temperature generally increases retention and can sometimes improve resolution, though the effect on selectivity can be unpredictable.[5] Conversely, higher temperatures decrease viscosity, allowing for faster flow rates, but may reduce resolution.[5] It is a parameter worth investigating in 5-10°C increments.
Q: My peaks are very sharp, but still not resolved. How can I improve Column Efficiency (N)?
A: Column efficiency relates to the narrowness of the peaks (a higher N value means narrower peaks). While less impactful than selectivity, improving efficiency can provide the final boost needed for baseline resolution.
-
Action 1: Decrease the Flow Rate. Lower flow rates allow more time for the analyte to equilibrate between the mobile and stationary phases, leading to sharper peaks and better resolution, albeit with longer run times.[5][9]
-
Action 2: Use a Longer Column. Doubling the column length will theoretically increase the resolution by a factor of √2 (approx. 1.4).
-
Action 3: Use a Column with Smaller Particles. Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will significantly increase efficiency and resolution, but will also result in higher backpressure.[2][7]
Part 3: Frequently Asked Questions (FAQs)
Q: What is a good starting HPLC method for this compound? A: A robust starting point would be a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) at ambient temperature. For the mobile phase, begin with an isocratic mixture of 70:30 Acetonitrile:Water at a flow rate of 1.0 mL/min.[10] Detection can be done via UV at approximately 228 nm.[10] From here, you can optimize based on your specific sample and system.
Q: What is the role of a guard column and should I use one? A: A guard column is a small, protective column installed between the injector and the analytical column. Its purpose is to adsorb strongly retained or particulate matter from the sample matrix that would otherwise contaminate and damage the more expensive analytical column.[3] It is highly recommended for all analyses, especially when dealing with complex or "dirty" samples, as it significantly extends the life of your analytical column.
Q: How often should I prepare my mobile phase? A: Organic solvents are stable, but aqueous mobile phases, especially those containing buffers, are susceptible to pH changes and bacterial growth. It is best practice to prepare fresh aqueous mobile phases daily.[11] Always filter mobile phases through a 0.45 µm or 0.22 µm filter to remove particulates that can clog your system.[11]
Q: My system backpressure is suddenly very high. What should I do? A: High backpressure is a sign of a blockage.[5] Systematically identify the source by working backward from the detector. First, remove the column and see if the pressure returns to normal with flow. If it does, the column is blocked. If not, the blockage is likely in the tubing or fittings between the pump and the column. A common culprit is a blocked frit in the column or a piece of rotor seal from the injector.
Part 4: Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization (Isocratic)
-
Objective: To find the optimal isocratic mobile phase composition for resolving this compound from a key impurity.
-
Initial Conditions: C18 Column (150 x 4.6 mm, 5 µm), Flow Rate: 1.0 mL/min, Temp: 25°C, Mobile Phase: 75:25 Acetonitrile:Water.
-
Procedure: a. Equilibrate the system with the initial mobile phase for at least 15 minutes or until a stable baseline is achieved. b. Inject your sample and record the chromatogram. Calculate the resolution (Rs) between the analyte and the impurity. c. Decrease the acetonitrile percentage by 5% (to 70:30 Acetonitrile:Water). d. Equilibrate the system for 10-15 minutes with the new mobile phase. e. Re-inject the sample and record the chromatogram. Recalculate the resolution. f. Repeat steps c-e, decreasing the acetonitrile percentage in 5% increments, until baseline resolution (Rs ≥ 1.5) is achieved or the retention time becomes excessively long. g. Plot Resolution vs. % Acetonitrile to determine the optimal composition.
Protocol 2: Column Flushing and Regeneration
-
Objective: To remove strongly adsorbed contaminants from a reversed-phase column.
-
Procedure: a. Disconnect the column from the detector to avoid contamination. b. Set the pump flow rate to 1 mL/min (for a 4.6 mm ID column). c. Flush the column with 20 column volumes of your mobile phase without any buffer salts (e.g., if your mobile phase is 50:50 ACN:Buffer, flush with 50:50 ACN:Water). d. Flush with 20 column volumes of 100% Acetonitrile. e. If you suspect very nonpolar contaminants, flush with 20 column volumes of Isopropanol. f. Flush again with 20 column volumes of 100% Acetonitrile. g. Gradually re-introduce your working mobile phase and equilibrate the column until the baseline and pressure are stable.
Protocol 3: Sample Preparation for Optimal Peak Shape
-
Objective: To prepare a sample in a way that minimizes peak distortion.
-
Procedure: a. Determine the approximate concentration of your analyte. b. Prepare a stock solution in a strong solvent if necessary (e.g., 100% Acetonitrile or Methanol) to ensure complete dissolution. c. Perform a serial dilution of the stock solution. The final dilution step should be made using your HPLC mobile phase as the diluent. d. Ensure the final concentration of the strong organic solvent from the stock solution is less than or equal to the concentration in the mobile phase. For example, if your mobile phase is 70% ACN, and your stock is in 100% ACN, a 1:10 dilution into the mobile phase will result in a final sample solvent of ~73% ACN, which is acceptable. e. Filter the final sample through a 0.22 µm or 0.45 µm syringe filter before injection.
References
-
SIELC. (n.d.). Separation of 1-Methoxy-4-methylbenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ResearchGate. (2025). HPLC-UV Method Development and Validation of Potato Sprout Inhibitor 1,4-Dimethylnaphthalene Using Different Systems. Retrieved from [Link]
-
LCGC North America. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
BGB Analytik. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC?. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?. Retrieved from [Link]
-
ALWSCI. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from [Link]
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Separation Science. (n.d.). Generally, using HPLC, the increase in the organic solvent content in necessary of reduce the retention time of Naphthalene.... Retrieved from [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Separation of 1-Methoxy-4-methylbenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 10. researchgate.net [researchgate.net]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Managing impurities in the synthesis of 1-Methoxy-4-methylnaphthalene
Welcome to the technical support resource for the synthesis of 1-Methoxy-4-methylnaphthalene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. Here, we address specific experimental issues in a practical, question-and-answer format, grounded in mechanistic principles to empower you to troubleshoot and optimize your reactions effectively.
Overview of Synthetic Strategies
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis . This robust and well-understood reaction involves the O-alkylation of a naphthol precursor.[1] Specifically, 4-methyl-1-naphthol is deprotonated by a suitable base to form the corresponding naphthoxide anion, which then acts as a nucleophile in an SN2 reaction with a methylating agent (e.g., methyl iodide or dimethyl sulfate) to yield the target ether.[1][2][3]
While effective, this pathway is not without its challenges. The formation of impurities through competing side reactions is a primary concern that can impact yield and purity. This guide will focus on identifying, managing, and preventing these impurities.
Caption: General workflow for the Williamson ether synthesis of this compound.
Troubleshooting Guide: Impurity Management
This section addresses common problems encountered during the synthesis and purification of this compound.
Q1: My final product is contaminated with unreacted 4-methyl-1-naphthol. How can I remove it and prevent its recurrence?
A1: This is the most common impurity, arising from incomplete reaction.
Immediate Solution: Purification
-
Aqueous Base Wash: The most effective method is to dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and wash it with an aqueous base solution, such as 5-10% sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The acidic 4-methyl-1-naphthol (a phenol derivative) will be deprotonated to form its water-soluble salt, which partitions into the aqueous layer. The neutral ether product remains in the organic layer.[1]
-
Column Chromatography: If the base wash is insufficient, silica gel column chromatography can effectively separate the more polar 4-methyl-1-naphthol from the less polar this compound. A non-polar eluent system, such as hexane/ethyl acetate, is recommended.
Preventative Measures:
-
Ensure Complete Deprotonation: Use a slight excess (1.1-1.2 equivalents) of a sufficiently strong base to ensure all the 4-methyl-1-naphthol is converted to the nucleophilic naphthoxide. For aryl ethers, bases like NaOH, KOH, or K₂CO₃ are typically sufficient.[4]
-
Sufficient Reaction Time & Temperature: Allow the reaction to proceed for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting naphthol spot is no longer visible. Gentle heating can sometimes be necessary to drive the reaction to completion.[1]
-
Choice of Methylating Agent: Use at least a stoichiometric equivalent of the methylating agent. Highly reactive agents like dimethyl sulfate or methyl iodide are common.[1]
Q2: My NMR and GC-MS data show an unexpected isomer with the same mass as my product. What is it and why did it form?
A2: The most likely culprit is a C-alkylated byproduct. The naphthoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the aromatic ring (specifically, the carbon atoms at the ortho and para positions to the hydroxyl group).
-
O-alkylation (the desired reaction) yields the ether.
-
C-alkylation (the side reaction) yields a methyl-substituted dihydronaphthalenone, which may aromatize.
The choice of solvent plays a critical role in directing the reaction.[5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are recommended for Williamson ether synthesis.[4][5] They solvate the cation (e.g., Na⁺) but poorly solvate the naphthoxide anion, leaving the oxygen atom highly nucleophilic and favoring O-alkylation.[5]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the oxygen atom of the naphthoxide, shielding it and reducing its nucleophilicity. This can make the carbon atoms of the ring more competitive nucleophiles, leading to an increase in C-alkylation byproducts.
Caption: Competing O-alkylation vs. C-alkylation pathways for the naphthoxide intermediate.
Solution:
-
Purification: These isomers can be very difficult to separate due to similar polarities. Fractional distillation under reduced pressure or preparative HPLC may be required.[6][7]
-
Prevention: The best strategy is prevention. Strictly use polar aprotic solvents like DMF, DMSO, or acetone for the reaction.
Q3: The reaction generated a low-boiling point impurity, and I suspect it's an alkene. How did this happen?
A3: This is likely due to a competing E2 elimination reaction. While the primary reaction is SN2, elimination can become significant under certain conditions.[4] The naphthoxide, in addition to being a good nucleophile, is also a strong base. If it attacks a proton on a carbon adjacent to the methylating agent's leaving group, it can induce elimination.
This is less of a concern with methylating agents like methyl iodide. However, if you were using a more sterically hindered or complex alkylating agent (e.g., ethyl bromide or isopropyl bromide), the E2 pathway would become much more prominent.[8] With methylating agents, this side reaction is usually minor but can be exacerbated by:
-
High Temperatures: Higher temperatures favor elimination over substitution.
-
Sterically Hindered Base: While not directly involved in the second step, using a very bulky base to form the naphthoxide could leave unreacted base that promotes elimination of the alkyl halide.
Solution:
-
Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Purification: The alkene byproduct (if formed from a contaminant) will likely be volatile and can be removed during solvent evaporation or by vacuum distillation of the final product.
Frequently Asked Questions (FAQs)
Q: What are the ideal reaction conditions for maximizing yield and purity?
A: Based on established protocols for Williamson ether synthesis, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Starting Material | 4-methyl-1-naphthol | Precursor providing the core structure. |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong, inexpensive, and easy-to-handle base suitable for phenols.[9] |
| Methylating Agent | Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄) | Highly reactive primary electrophiles that strongly favor the SN2 pathway.[1] |
| Solvent | Acetone or DMF | Polar aprotic solvents that promote O-alkylation and prevent C-alkylation.[1][4] |
| Temperature | Reflux (Acetone) or 60-85 °C (DMF) | Provides sufficient energy to overcome the activation barrier without promoting elimination.[9][10] |
| Monitoring | TLC | Allows for visual confirmation of the consumption of starting material. |
Q: Which analytical techniques are best for assessing the purity of this compound?
A: A combination of techniques is ideal for a comprehensive assessment:
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying and quantifying volatile impurities, such as unreacted starting materials, C-alkylated isomers, and other byproducts.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides definitive structural confirmation of the final product and helps identify impurities by their unique signals. The methoxy group should appear as a sharp singlet around 3.9-4.0 ppm in the ¹H NMR spectrum.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Useful for confirming the presence of the ether C-O stretch and the absence of the broad O-H stretch from the starting naphthol.
-
HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method can be developed for accurate purity determination.[11]
Q: Are there alternative synthetic routes that might avoid these specific impurities?
A: Yes, while Williamson synthesis is common, other methods could be considered for specific applications:
-
Suzuki Coupling: One could theoretically couple a boronic acid derivative of naphthalene with a methoxy-containing partner, or vice-versa, using a palladium catalyst.[12][13] This route is powerful but requires more specialized starting materials and catalysts.
-
Grignard Reaction: A Grignard reagent formed from a brominated methylnaphthalene could potentially react with a methoxy-containing electrophile, though this is less direct for ether formation. A more plausible Grignard route might involve synthesizing the 4-methylnaphthalene core first, followed by other functionalization steps.[14]
Detailed Experimental Protocols
Protocol 1: Purification of Crude this compound via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in 50 mL of diethyl ether (or another suitable organic solvent).
-
Base Wash: Transfer the solution to a separatory funnel and wash with 2 x 25 mL portions of 10% aqueous NaOH solution to remove unreacted 4-methyl-1-naphthol.
-
Neutral Wash: Wash the organic layer with 1 x 25 mL of deionized water, followed by 1 x 25 mL of brine to remove residual base and dissolved water.
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification via Silica Gel Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica, and evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane (wet packing is recommended).
-
Loading: Carefully add the prepared slurry containing the crude product to the top of the packed column.
-
Elution: Begin eluting with pure hexane. Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and slowly increasing to 5% or 10%).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: A decision-making workflow for troubleshooting impure this compound.
References
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Benchchem. (n.d.). 1-Methoxymethyl-4-methylnaphthalene | 71235-76-2.
- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of 1-Methoxynaphthalene via Williamson Ether Synthesis.
- Google Patents. (n.d.). Method for preparing 1-naphthol by using pigment green B catalysis.
- SIELC Technologies. (2018). 1-Methoxy-4-methylbenzene.
- Study.com. (n.d.). Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide.
- Organic Syntheses. (n.d.). 1-Naphthol.
- European Patent Office. (2020). METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE - EP 3505507 B1.
- Organic Syntheses. (n.d.). 2-Propanone, 1-(o-methoxyphenyl)-.
- Google Patents. (n.d.). CN102757322A - Preparation method of 1-methoxynaphthalene.
- Organic Syntheses. (n.d.). 2-Methoxy-6-naphthol.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- ResearchGate. (2025). (PDF) Polybrominated methoxy- and hydroxynaphthalenes.
- National Institutes of Health. (n.d.). 1-Methoxynaphthalene | C11H10O | CID 16668.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- MDPI. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling.
- ResearchGate. (2026). (PDF) Catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin.
- Chemistry Stack Exchange. (2015). Alkylation of 1-naphthol in trifluoroethanol versus in DMSO.
- National Institutes of Health. (n.d.). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions.
- Google Patents. (n.d.). CN107266282B - Preparation method of 1, 4-dimethylnaphthalene.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. homework.study.com [homework.study.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 1-Methoxymethyl-4-methylnaphthalene | 71235-76-2 | Benchchem [benchchem.com]
- 10. CN102757322A - Preparation method of 1-methoxynaphthalene - Google Patents [patents.google.com]
- 11. 1-Methoxy-4-methylbenzene | SIELC Technologies [sielc.com]
- 12. Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. CN107266282B - Preparation method of 1, 4-dimethylnaphthalene - Google Patents [patents.google.com]
Technical Support Center: Catalyst Optimization for 1-Methoxy-4-methylnaphthalene Synthesis
Executive Summary
The synthesis of 1-Methoxy-4-methylnaphthalene is a critical step in the production of various pharmaceutical intermediates (e.g., agomelatine analogs, synthetic retinoids). While multiple routes exist, researchers frequently encounter bottlenecks related to catalyst loading , which directly impacts regioselectivity (C4 vs. C2) and turnover frequency (TOF) .
This guide addresses the two most prevalent synthetic methodologies:
-
Regioselective Friedel-Crafts Alkylation (Lewis Acid/Zeolite Catalysis).
-
Suzuki-Miyaura Cross-Coupling (Palladium Catalysis).
Module 1: Friedel-Crafts Alkylation (Lewis Acid & Zeolite)
Targeting the C4-position on 1-methoxynaphthalene.
The Core Problem: The "Runaway" Alkylation
In the methylation of 1-methoxynaphthalene, the methoxy group activates the ring, making it susceptible to polyalkylation .
-
Low Catalyst Loading (<1 mol%): Reaction stalls; conversion <50%.
-
High Catalyst Loading (>10 mol%): Promotes thermodynamic equilibration to the 2-isomer and formation of 2,4-dimethylnaphthalene (polyalkylation).
Optimization Protocol: Zeolite Beta / AlCl₃
1. Catalyst Selection & Loading Strategy
For maximum C4-selectivity, Zeolite H-Beta is superior to traditional
| Catalyst Type | Recommended Loading | Solvent System | C4:C2 Selectivity | Primary Risk |
| 5–10 mol% | ~60:40 | Low selectivity; Tar formation | ||
| Zeolite H-Beta | 2–5 wt% (relative to sub.) | Cyclohexane/Nitrobenzene | >90:10 | Pore clogging (Coking) |
| 3–5 mol% | Nitromethane | ~75:25 | Iron leaching |
2. Troubleshooting "Stalled" Reactions
Symptom: Conversion plateaus at 60% despite excess methylating agent. Root Cause: Water poisoning of Lewis acid sites or "Red Oil" formation (catalyst-product complex). Corrective Action:
-
Protocol: Do not add more catalyst initially. Instead, add a proton scavenger (e.g., hindered base like 2,6-di-tert-butylpyridine) in trace amounts if using homogeneous catalysts, or perform a hot filtration and fresh catalyst addition for Zeolites to remove oligomeric coke precursors.
3. Visualizing the Competitive Pathway
The following diagram illustrates how catalyst concentration shifts the reaction from Kinetic Control (C4 product) to Thermodynamic Control (C2 product/Polyalkylation).
Figure 1: Reaction network showing the kinetic preference for C4 (Target) vs. thermodynamic equilibration to C2 and polyalkylation driven by high catalyst loading.[1][2]
Module 2: Suzuki-Miyaura Coupling
Route: Coupling 1-bromo-4-methoxynaphthalene with Methylboronic acid.
The Core Problem: Dehalogenation vs. Coupling
Users often report dehalogenation (formation of 1-methoxynaphthalene) instead of methylation. This is a symptom of "Over-Catalysis" or improper Ligand:Pd ratios.
Optimization Protocol: Pd-Loading & Ligand Effects
1. The "Golden Ratio" for Catalyst Loading
Contrary to "more is better," high Pd loading (>5 mol%) increases the rate of homocoupling and dehalogenation.
-
Optimal Loading: 0.5 – 1.5 mol% Pd.
-
Ligand Choice: Use electron-rich, bulky phosphines (e.g., XPhos or SPhos ) to facilitate the difficult oxidative addition of electron-rich aryl bromides.
2. Troubleshooting Guide: Dehalogenation
| Observation | Probable Cause | Corrective Action |
| Product is 1-methoxynaphthalene | Hydride source present; Pd loading too high. | 1. Reduce Pd to 0.5 mol%.2. Switch solvent from alcohols (hydride source) to Toluene/Water or DMF.3. Ensure Boronic Acid is in excess (1.5 equiv). |
| Low Yield (<40%) | Protodeboronation of Methylboronic acid. | 1. Use Methylboronic acid pinacol ester instead of free acid.2. Use anhydrous conditions (Dioxane/CsF). |
| Pd Black Precipitate | Ligand dissociation / Catalyst death. | Increase Ligand:Pd ratio to 2:1 or 4:1. |
Module 3: Frequently Asked Questions (FAQs)
Q1: Why does my Friedel-Crafts reaction turn into a black tar?
A: This is "coking" caused by polymerization of the electron-rich naphthalene ring.
-
Diagnosis: You likely used a strong Lewis Acid (
) at room temperature or higher. -
Fix: Switch to a milder catalyst like Zeolite H-Beta or
. If you must use , perform the reaction at -10°C to 0°C and quench immediately upon consumption of starting material.
Q2: Can I use 1-naphthol as a starting material instead?
A: Yes, and it is often cleaner.
-
Workflow:
-
C-Methylation: React 1-naphthol with formaldehyde/dimethylamine (Mannich) followed by reduction, OR direct methylation to 4-methyl-1-naphthol .
-
O-Methylation: Use Dimethyl Carbonate (DMC) with a Phase Transfer Catalyst (TBAB).
-
-
Benefit: Avoids the difficult isomer separation of the Friedel-Crafts route.
Q3: In the Suzuki coupling, my methylboronic acid seems inactive.
A: Methylboronic acid is prone to oxidation and protodeboronation.
-
Check: Verify the quality of the reagent by NMR.
-
Optimization: Switch to Trimethylboroxine (TMB) or Potassium Methyltrifluoroborate (
). These are more robust methyl sources that release the active species slowly, matching the catalyst turnover cycle.
References
-
BenchChem Technical Support. (2025).[3][4] Controlling Regioselectivity in Friedel-Crafts Reactions of 1-Methoxynaphthalene. Retrieved from
-
Royal Society of Chemistry. (2023). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition. RSC Advances. Retrieved from
-
Organic Syntheses. Synthesis of substituted naphthalenes via Grignard and Borate intermediates. Org.[5][6][7] Synth. Coll. Vol. 5. Retrieved from
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting. Retrieved from
-
MDPI. (2022). Progress of Methylation of Arene with Methanol: Mechanism, Catalysts, Kinetic/Thermodynamics.[2] Retrieved from
Sources
Technical Support Center: Stabilizing 1-Methoxy-4-methylnaphthalene
[1]
Ticket ID: #MN-404-STAB Subject: Prevention of O-Demethylation (Chemical & Metabolic) Assigned Specialist: Senior Application Scientist, Organic Chemistry & ADME Division[1]
Executive Summary
You are encountering stability issues with 1-Methoxy-4-methylnaphthalene . This molecule contains an electron-rich naphthalene core with two key substituents: a methoxy group (C1) and a methyl group (C4).[1]
"Demethylation" in this context refers to the cleavage of the ether bond at C1, converting the molecule into 4-methyl-1-naphthol . This degradation occurs through two distinct mechanisms depending on your application:
-
Chemical Synthesis: Lewis acid-mediated cleavage (e.g., during Friedel-Crafts reactions).[1]
-
Drug Metabolism: CYP450-mediated oxidative
-dealkylation.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
This guide provides specific protocols to prevent this degradation in both synthetic and biological contexts.
Module 1: Synthetic Chemistry Troubleshooting
Context: You are performing electrophilic aromatic substitutions (e.g., Acylation, Alkylation) and observing the formation of phenols (naphthols).
The Problem: Lewis Acid Coordination
The oxygen atom in the methoxy group is a Lewis base. Strong Lewis acids (e.g.,
Troubleshooting Protocol
| Variable | High Risk (Avoid) | Recommended Solution | Mechanism of Fix |
| Catalyst | Milder Lewis acidity reduces oxonium complex stability, preventing cleavage. | ||
| Solvent | Benzene, Toluene (at reflux) | DCM, Nitromethane, Propylene Carbonate | Polar solvents stabilize the acylium intermediate without requiring high heat. |
| Temperature | Kinetic control favors ring substitution over ether cleavage. | ||
| Quench | Acidic water (hot) | Cold | Prevents acid-catalyzed hydrolysis of the activated ether. |
Recommended Workflow: Mild Friedel-Crafts Acylation
Standard
-
Dissolve this compound in propylene carbonate (green solvent).
-
Add 5 mol%
(Catalyst). -
Add Acyl Chloride/Anhydride dropwise at 0°C .
-
Monitor via TLC. The reaction proceeds rapidly without cleaving the methoxy ether due to the mild nature of the iron catalyst in this solvent system [1].
Visualizing the Failure Mode
The diagram below illustrates the divergence between successful substitution and unwanted demethylation.
Figure 1: Decision tree showing how strong Lewis acids force the ether cleavage pathway, while mild catalysts favor ring substitution.
Module 2: Metabolic Stability (ADME/Tox)
Context: Your molecule shows high clearance in liver microsomes (RLM/HLM). The metabolite identified is 4-methyl-1-naphthol.[1]
The Problem: CYP450 Oxidative Dealkylation
Cytochrome P450 enzymes (specifically CYP2D6 and CYP1A2) oxidize the methoxy methyl group.
-
Hydrogen Abstraction: The enzyme abstracts a hydrogen atom from the
. -
Hemiacetal Formation: The resulting radical is hydroxylated to
. -
Collapse: This unstable hemiacetal spontaneously collapses, releasing formaldehyde (
) and the naphthol.
Solution: Deuteration (Kinetic Isotope Effect)
To stop this, you must replace the methoxy hydrogens with deuterium (
-
Mechanism: The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point vibrational energy of deuterium.
-
Result: This makes the initial hydrogen abstraction step (the rate-determining step) much slower. This is known as the Deuterium Kinetic Isotope Effect (DKIE) [2].
Protocol: Synthesis of -1-Methoxy-4-methylnaphthalene
Reagents: 4-methyl-1-naphthol,
-
Charge a flask with 4-methyl-1-naphthol (1.0 eq) and Acetone (anhydrous).
-
Add
(1.5 eq) and stir for 15 min. -
Add
-Iodomethane (1.2 eq). Note:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> is volatile; use a sealed tube or reflux condenser. -
Heat to 60°C for 4 hours.
-
Result: The resulting ether will resist CYP-mediated cleavage by a factor of 6–10x (Primary KIE) [3].
Metabolic Pathway Diagram
Figure 2: The Deuterium Kinetic Isotope Effect blocks the rate-limiting step of metabolic demethylation.
Module 3: Storage & Handling FAQs
Q: Can I store this molecule in solution?
A: Yes, but avoid chlorinated solvents (like
Q: Is the methyl group at C4 stable? A: The C4-methyl is benzylic and electron-rich. While less prone to cleavage, it is prone to oxidation to an aldehyde or carboxylic acid if exposed to air and light for prolonged periods.
-
Fix: Store under Argon/Nitrogen atmosphere in amber vials.
References
-
Iron(III) Chloride Catalyzed Acylation: Wang, H., et al. (2013). "The Friedel–Crafts acylation of anisole to synthesise 1." Beilstein Journal of Organic Chemistry.
-
Deuteration in Drug Discovery: Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry.
-
Mechanism of Ether Cleavage: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Cleavage of Ethers."[1][2][3][4]
Challenges in the scale-up of 1-Methoxy-4-methylnaphthalene production
The following Technical Support Guide is designed for researchers and process engineers scaling up the production of 1-Methoxy-4-methylnaphthalene . This document moves beyond standard textbook procedures to address the specific hydrodynamic, thermodynamic, and regioselectivity challenges encountered at the pilot and manufacturing scales.
Executive Summary & Physical Constants
The synthesis of this compound (1-M-4-MN) typically involves the O-methylation of 4-methyl-1-naphthol .[1][2] While straightforward on a gram scale, kilogram-to-ton scale-up introduces critical risks regarding exothermic runaway , C-alkylation side-reactions , and residual mutagenic agents (if Dimethyl Sulfate is used).[1]
Key Physical Data for Process Engineers
| Parameter | Value | Implications for Scale-Up |
| CAS Number | 24821-54-3 | Verification of raw material identity.[1] |
| Physical State | Viscous Liquid (Yellow/Brown) | Cannot be purified by simple filtration; requires distillation.[1] |
| Boiling Point | ~290–300°C (atm) / 140–145°C (5 mmHg)* | High vacuum required for purification to prevent thermal decomposition.[1] |
| Density | ~1.05 g/mL | Phase separation from water (aqueous wash) requires careful interface detection.[1] |
| Solubility | Immiscible in water; Soluble in Toluene, DCM | Compatible with standard organic work-up solvents.[1] |
*Estimated based on homologues; empirical validation required on specific equipment.
Critical Workflow: Reaction Engineering
The primary synthesis route utilizes 4-methyl-1-naphthol treated with a methylating agent (Dimethyl Sulfate or Dimethyl Carbonate) under basic conditions.[1]
Process Logic Diagram
The following Graphviz diagram illustrates the critical decision nodes during the reaction phase, focusing on safety and selectivity.
Caption: Figure 1. Reaction scale-up workflow emphasizing thermal control loops and decision points based on conversion rates.
Troubleshooting Guide (Q&A Format)
Module A: Synthesis & Selectivity (O- vs. C-Alkylation)
Q1: We are observing significant formation of an impurity at RRT 1.15. What is it, and how do we stop it? Diagnosis: This is likely 2,4-dimethyl-1-naphthol (C-alkylation product). Naphtholate anions are ambident nucleophiles.[1] While O-methylation is kinetically favored, C-methylation occurs if the reaction temperature is too high or if the solvent system is too non-polar without adequate phase transfer catalysis.[1] Corrective Action:
-
Temperature Control: Ensure the reaction temperature remains below 40°C during the addition of the methylating agent. C-alkylation has a higher activation energy and is favored by heat.[1]
-
Solvent Switch: If using Toluene/Water, increase the agitation speed (impeller tip speed > 3 m/s) and ensure adequate Phase Transfer Catalyst (e.g., TBAB) concentration (1-3 mol%).
-
Polarity Shift: For highest O-selectivity, switch to a polar aprotic solvent like Acetone or DMF (if waste disposal permits), using Potassium Carbonate (K₂CO₃) as the base.
Q2: The reaction mixture turns black immediately upon adding the base. Is the batch ruined? Diagnosis: 4-methyl-1-naphthol is highly susceptible to oxidation, forming quinones and complex polymers (tars) in the presence of oxygen and base. Corrective Action:
-
Nitrogen Blanket: You must rigorously sparge the reactor with Nitrogen prior to adding the base and maintain a positive pressure blanket throughout the reaction.
-
Anti-oxidants: Adding a trace amount of sodium dithionite (Na₂S₂O₄) to the aqueous phase can act as a scavenger for dissolved oxygen [1].
Module B: Scale-Up & Thermal Safety
Q3: During the pilot run (50L), the temperature spiked 15°C despite the jacket being set to 0°C. Why did this happen? Diagnosis: This is a classic "Dosing vs. Cooling" mismatch. The methylation reaction (especially with Dimethyl Sulfate) is highly exothermic. On a lab scale, surface-area-to-volume ratio is high; on a pilot scale, it drops drastically.[1] Corrective Action:
-
Dosing Control: Do not add the methylating agent in one shot.[1] Use a dosing pump interlocked with the reactor temperature. If
, the pump must auto-stop.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Calculate Heat Release: Estimate the Heat of Reaction (
). For methylation, assume ~ -100 to -120 kJ/mol. Ensure your chiller capacity (kW) exceeds the peak heat generation rate at your dosing speed.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Module C: Work-up & Purification[1][3][4][5][6]
Q4: We cannot separate the product from the residual starting material (4-methyl-1-naphthol) by distillation. They co-distill. Diagnosis: The boiling points are too close. Distillation is not the correct unit operation for removing unreacted phenol/naphthol. Corrective Action:
-
Chemical Wash (Claisen Alkali): Before distillation, wash the organic layer with 10% NaOH (aq) . The starting material will deprotonate, become water-soluble (sodium naphtholate), and partition into the aqueous phase.
-
Emulsion Warning: Naphthol salts act as surfactants.[1] If an emulsion forms, add brine (saturated NaCl) or filter through a pad of Celite to break the interface.
Q5: How do we safely destroy excess Dimethyl Sulfate (DMS) before opening the reactor? Diagnosis: DMS is a delayed-action blister agent and probable carcinogen.[1] It must be destroyed in situ. Corrective Action:
-
Ammonia Quench: Add aqueous ammonia (25%) or a specific amine solution.[1] The amine reacts rapidly with DMS to form non-toxic methyl ammonium salts.
-
Verification: Do not proceed to work-up until an aliquot test (using 4-(p-nitrobenzyl)pyridine indicator) confirms DMS is absent [2].
Purification Logic Tree (Graphviz)
The following diagram details the isolation strategy, specifically addressing the removal of the specific impurities discussed above.
Caption: Figure 2. Downstream processing workflow. The alkaline wash is the Critical Control Point (CCP) for purity.
References
-
Zhang, T., et al. (2019).[3] "A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene." ResearchGate.[1][4] (Provides analogous protocols for naphthol methylation and antioxidant usage).
-
New Jersey Department of Health. (2017).[1] "Hazardous Substance Fact Sheet: Dimethyl Sulfate."[1][5] (Safety protocols for quenching and handling).
-
BenchChem. (2025).[1][3] "Technical Support Center: Scale-Up Production." (General guidelines on methylation scale-up and exotherm management).
-
PubChem. (2025).[1] "1-Methoxynaphthalene Compound Summary." (Physical property data for homologous series).
Sources
Minimizing solvent effects in spectroscopic analysis of 1-Methoxy-4-methylnaphthalene
Technical Support Center: Spectroscopic Analysis of 1-Methoxy-4-methylnaphthalene
Welcome to the technical support guide for the spectroscopic analysis of this compound. This center is designed to provide researchers, scientists, and drug development professionals with in-depth, practical guidance on overcoming a critical experimental hurdle: the influence of solvents on spectroscopic data. The integrity of your UV-Vis, fluorescence, and NMR spectra is paramount, and understanding solvent-solute interactions is the key to achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the spectroscopic analysis of this compound, a molecule with both polar (methoxy group) and non-polar (methylnaphthalene core) characteristics.
UV-Visible Spectroscopy
Q1: My UV-Vis spectrum of this compound shows peak shifts (λmax) when I change solvents. Why is this happening and how can I minimize it?
A1: This phenomenon is known as solvatochromism, where the solvent's polarity influences the electronic transitions of the solute.[1] this compound has a π-conjugated system susceptible to these effects.
-
Causality: Solvents can stabilize the ground state and the excited state of a molecule differently.[2] Polar solvents will more strongly solvate a polar excited state, often leading to a shift in the absorption maximum. For π→π* transitions, which are common in aromatic systems like naphthalene, increasing solvent polarity typically causes a bathochromic (red) shift to longer wavelengths.[2][3][4] Conversely, for n→π* transitions, a hypsochromic (blue) shift to shorter wavelengths is often observed in more polar solvents.[2]
-
Minimization Strategy: To minimize variability, consistency is key.
-
Select a Non-Polar Solvent: For baseline characterization, using a non-polar solvent like cyclohexane or n-hexane is advisable. These solvents have minimal interaction with the solute, providing a spectrum that is close to the gaseous state.[2]
-
Standardize Your Solvent: If you must use a polar solvent for solubility reasons, choose one and use it consistently across all comparative experiments. Acetonitrile and ethanol are common choices with good UV transparency.[5]
-
Report the Solvent: Always report the solvent used when presenting spectroscopic data, as the λmax is solvent-dependent.
-
Q2: I'm seeing unexpected absorbance in the low wavelength region of my UV-Vis spectrum, obscuring my analyte's signal. What's the cause?
A2: This is likely due to the solvent's own absorbance. Every solvent has a "UV cutoff," the wavelength below which it absorbs too much UV light to be useful for analysis.[6]
-
Causality: The solvent itself has electronic transitions that absorb UV radiation. Operating near or below this cutoff wavelength results in high background noise and a non-linear detector response.[6]
-
Troubleshooting:
-
Check the UV Cutoff: Ensure your wavelength of interest is significantly higher than the solvent's UV cutoff. For example, acetone has a high cutoff of ~330 nm, making it unsuitable for low-UV analysis, while acetonitrile's cutoff is ~190 nm, making it an excellent choice.[6][7][8]
-
Use Spectroscopic Grade Solvents: Always use high-purity, spectroscopy-grade solvents (e.g., Uvasol®).[9] These are purified to remove impurities that absorb in the UV range.[10]
-
Run a Blank: Before analyzing your sample, always run a baseline spectrum with a cuvette containing only the solvent you are using. This will reveal any background absorbance from the solvent or contaminants.[11]
-
Fluorescence Spectroscopy
Q3: The fluorescence emission peak of my this compound sample shifts significantly and changes in intensity with different solvents. Why?
A3: Similar to UV-Vis absorption, fluorescence emission is highly sensitive to the solvent environment. The polarity of the solvent can alter the energy gap between the excited state and the ground state, leading to solvatochromic shifts.[12]
-
Causality: The excited state of a fluorophore often has a larger dipole moment than the ground state. In polar solvents, the solvent molecules will reorient around the excited state fluorophore, lowering its energy. This stabilization leads to a bathochromic (red) shift in the emission spectrum.[12] This effect is generally more pronounced for emission than for absorption.[13]
-
Minimization Strategy:
-
Consistent Solvent Choice: To obtain comparable and reproducible fluorescence data, it is critical to use the same solvent for all samples in a study.
-
Consider Non-Polar Solvents: For fundamental photophysical characterization, non-polar solvents like cyclohexane can provide a baseline emission profile with minimal solvent-induced shifts.[14]
-
Deoxygenate the Solvent: Dissolved oxygen can quench fluorescence.[15] For quantitative measurements, it may be necessary to deoxygenate the solvent by bubbling an inert gas like nitrogen or argon through it.[16]
-
NMR Spectroscopy
Q4: I've noticed slight changes in the chemical shifts (ppm) of my compound in different deuterated solvents. Is this normal?
A4: Yes, this is a well-documented solvent effect in NMR spectroscopy. While the changes are often small, they are real and can be significant for detailed structural elucidation.
-
Causality: The chemical shift of a nucleus is determined by its local electronic environment. Solvents can influence this in several ways:
-
Magnetic Anisotropy: Aromatic solvents like benzene-d6 or pyridine-d5 can induce significant shifts due to their ring currents. Protons located above or below the plane of the aromatic ring will be shielded (shifted upfield), while those on the periphery will be deshielded (shifted downfield).
-
Polarity and Hydrogen Bonding: Polar solvents can interact with polar sites in the solute, such as the methoxy group in your molecule, altering the electron density and causing shifts.[17]
-
Bulk Magnetic Susceptibility: Different solvents have different magnetic permeabilities, which can cause minor shifts in the entire spectrum.[17]
-
-
Minimization Strategy:
-
Consistency is Paramount: For comparing spectra, for example in a reaction monitoring study, you must use the same deuterated solvent for all samples.
-
Choose an "Inert" Solvent: For general-purpose analysis, chloroform-d (CDCl3) is a common choice as it is less interactive than solvents like DMSO-d6 or methanol-d4.
-
Reference Consistently: Always reference your spectra to a known internal standard, such as tetramethylsilane (TMS).[18]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| UV-Vis: Drifting baseline or non-zero absorbance at high wavelengths. | 1. Solvent impurities. 2. Particulate matter scattering light. 3. Contaminated cuvette. | 1. Use fresh, spectroscopic-grade solvent. 2. Filter the solvent/sample through a 0.2 µm or 0.45 µm filter.[11] 3. Thoroughly clean and rinse the cuvette with the analysis solvent. |
| Fluorescence: Low signal intensity or no signal. | 1. Quenching by solvent impurities or dissolved oxygen. 2. Inner filter effect (sample is too concentrated). | 1. Use high-purity solvent. Consider deoxygenating the solvent by purging with N₂ or Ar gas.[16] 2. Dilute the sample. The absorbance at the excitation wavelength should generally be below 0.1 AU. |
| NMR: Broad proton signals, especially for -OH or -NH (if applicable). | 1. Presence of water in the solvent. 2. Chemical exchange with the solvent. | 1. Use a freshly opened ampule of deuterated solvent or a solvent dried over molecular sieves. 2. The chemical shift of water can vary depending on temperature and solutes.[19] |
| All Techniques: Inconsistent or non-reproducible results. | 1. Using different grades or batches of solvent. 2. Solvent evaporation, changing the sample concentration. | 1. Standardize on a single, high-purity grade of solvent for the entire study.[11] 2. Keep cuvettes and NMR tubes capped whenever possible. Prepare fresh dilutions for each experiment. |
Data Presentation: Solvent Properties
The choice of solvent is a critical experimental parameter. This table summarizes the properties of common solvents relevant to spectroscopic analysis.
| Solvent | Polarity Index | UV Cutoff (nm) | Dielectric Constant (ε) | Common Uses & Notes |
| n-Hexane | 0.1 | ~195[20] | 1.89 | UV/Fluorescence: Excellent non-polar reference. Low interaction. |
| Cyclohexane | 0.2 | ~200[20] | 2.02 | UV/Fluorescence: Similar to hexane, good non-polar choice. |
| Toluene | 2.4 | ~285 | 2.38 | UV: High UV cutoff limits its use. NMR: Aromatic, can induce significant shifts. |
| Dichloromethane | 3.1 | ~230[20] | 8.93 | General: Good solubility for moderately polar compounds. Relatively low boiling point. |
| Ethanol | 4.3 | ~205[6] | 25.3 | UV/Fluorescence: Good general-purpose polar, protic solvent with a low UV cutoff. |
| Acetone | 5.1 | ~330[6][8] | 21.01 | UV: Unsuitable for low wavelength UV due to high cutoff. |
| Acetonitrile | 5.8 | ~190[6][8] | 36.64 | UV/Fluorescence: Excellent polar, aprotic solvent with a very low UV cutoff. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | ~285 | 47.24 | NMR: Excellent for dissolving poorly soluble compounds. High boiling point. |
| Water | 10.2 | ~185[20] | 80.1 | UV: Good for highly polar compounds, but solubility of naphthalene derivatives can be low. |
Data compiled from various sources.[6][8][20][21][22] UV cutoff can vary slightly by grade and manufacturer.
Experimental Protocols & Visualizations
Protocol 1: Solvent Selection and Purification for Spectroscopic Analysis
This protocol ensures the solvent used will not interfere with the analysis.
-
Initial Selection: Choose a solvent based on analyte solubility and the required spectroscopic window (see table above). Prioritize solvents with a UV cutoff at least 20 nm below your lowest wavelength of interest.
-
Purity Grade: Procure the highest available purity, preferably "Spectroscopic Grade" or "HPLC Grade". These grades guarantee low UV absorbance and minimal impurities.[9][11]
-
Visual Inspection: Check the solvent for any visible particulates or discoloration.
-
Blank Scan (Critical QC Step):
-
Calibrate the spectrophotometer.
-
Fill a clean quartz cuvette with the selected solvent.
-
Run a full spectral scan across the wavelength range of interest.
-
The absorbance should be minimal (ideally <0.05 AU) and the baseline should be flat. If not, the solvent may be contaminated or of insufficient purity.
-
-
(Optional) Solvent Purification: If high-purity solvents are unavailable or if contamination is suspected, distillation can be performed.[16][23] For removing water, solvents can be passed through a column of activated alumina or stored over molecular sieves.[24]
Caption: Workflow for selecting a suitable solvent.
Diagram: Solvent-Solute Interaction Effects
This diagram illustrates how a polar solvent differentially stabilizes the ground and excited states of a solute like this compound, leading to solvatochromic shifts.
Caption: Energy level changes due to solvent polarity.
References
-
TutorChase. (n.d.). How does solvent choice impact UV-Vis spectroscopy readings? Retrieved February 7, 2026, from [Link]
-
Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Retrieved February 7, 2026, from [Link]
-
Scribd. (n.d.). UV Cutoff Values for Common Solvents. Retrieved February 7, 2026, from [Link]
-
Bar, S., et al. (2022). Solvatochromism and Preferential Solvation of Methyl Orange and Methylene Blue within Water + Ethanol Mixture. International Journal of Research in Engineering and Science (IJRES), 10(4), 49-59. [Link]
-
Samahang Pisika ng Pilipinas. (2024). Solvent effects on the absorption spectra of polyanthracene. Retrieved February 7, 2026, from [Link]
-
Monti, G. A., et al. (2018). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. Molecules, 23(11), 2813. [Link]
-
Lab Manager. (n.d.). Solvents in Sample Preparation for Chromatography and Mass Spectrometry. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (1947). Purification of Solvents for Absorption Spectroscopy. An Adsorption Method. Analytical Chemistry, 19(4), 238-239. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 1-methoxynaphthalene. Retrieved February 7, 2026, from [Link]
-
ACS Omega. (2020). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. ACS Omega, 5(3), 1331-1339. [Link]
-
Wikipedia. (n.d.). Solvatochromism. Retrieved February 7, 2026, from [Link]
-
MDPI. (2018). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 23(8), 1869. [Link]
-
SlideShare. (2016). Solvents and solvent effect in UV - Vis Spectroscopy. Retrieved February 7, 2026, from [Link]
-
Waters Help Center. (2021). Wavelength cutoffs for common solvents. Retrieved February 7, 2026, from [Link]
-
Semicore. (2024). Summary of Common Organic Solvent Purification Methods Used in Laboratories. Retrieved February 7, 2026, from [Link]
-
IUPAC. (1987). Recommended methods for the purification of solvents and tests for impurities: methanol and ethanol. Pure and Applied Chemistry, 59(6), 857-864. [Link]
-
University of California, Berkeley. (n.d.). Solvents for Ultraviolet Spectrophotometry. Retrieved February 7, 2026, from [Link]
-
PubMed Central (PMC). (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules, 27(5), 1686. [Link]
-
ResearchGate. (2018). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. Retrieved February 7, 2026, from [Link]
-
Oregon Medical Laser Center. (n.d.). Naphthalene. Retrieved February 7, 2026, from [Link]
-
International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
ResearchGate. (n.d.). Solvent Cut-off wavelengths. Retrieved February 7, 2026, from [Link]
-
Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 7, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 7, 2026, from [Link]
Sources
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- 2. Virtual Labs [mas-iiith.vlabs.ac.in]
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- 5. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
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- 8. diverdi.colostate.edu [diverdi.colostate.edu]
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- 24. d-nb.info [d-nb.info]
Validation & Comparative
A Comparative Toxicological Assessment: 2-Methylnaphthalene versus the Data-Deficient 1-Methoxy-4-methylnaphthalene
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative toxicological overview of two naphthalene derivatives: 2-methylnaphthalene and 1-methoxy-4-methylnaphthalene. While structurally similar, a significant disparity exists in the available toxicological data for these compounds. This document synthesizes the current body of knowledge on 2-methylnaphthalene, offering a comprehensive look at its toxicokinetic and toxicodynamic properties. In stark contrast, it highlights the critical lack of experimental safety data for this compound, a crucial consideration for any research or development activities involving this compound.
Introduction: The Importance of Substituent Effects in Naphthalene Toxicity
Naphthalene and its derivatives are bicyclic aromatic hydrocarbons with widespread industrial applications and environmental presence.[1] Their toxicological profiles are of significant interest, particularly concerning their metabolism to reactive intermediates that can elicit cellular damage. The nature and position of substituent groups on the naphthalene ring can profoundly influence their metabolic fate and, consequently, their toxicity. This guide focuses on two such derivatives: 2-methylnaphthalene, a well-studied compound, and this compound, for which a significant knowledge gap exists. Understanding these differences is paramount for accurate risk assessment and safe handling in research and pharmaceutical development.
The Known Toxicological Landscape of 2-Methylnaphthalene
2-Methylnaphthalene has been the subject of numerous toxicological investigations, providing a relatively clear picture of its potential hazards.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
Following oral administration, 2-methylnaphthalene is absorbed from the gastrointestinal tract and distributed to various organs, with the liver being a primary site of metabolism.[2] The primary metabolic pathway involves the oxidation of the methyl group to form 2-hydroxymethylnaphthalene, which is further oxidized to 2-naphthoic acid.[3] A smaller fraction undergoes ring oxidation, a pathway analogous to that of naphthalene, which can lead to the formation of reactive epoxide intermediates.[4] These metabolites are then conjugated and primarily excreted in the urine.[2]
Experimental Protocol: In Vitro Metabolism of 2-Methylnaphthalene
Objective: To determine the primary metabolites of 2-methylnaphthalene using liver microsomes.
Methodology:
-
Preparation of Microsomes: Liver microsomes are prepared from a relevant species (e.g., rat, human) through differential centrifugation.
-
Incubation: 2-Methylnaphthalene is incubated with the liver microsomes in the presence of an NADPH-generating system to support cytochrome P450 enzyme activity.
-
Extraction: Following incubation, the reaction mixture is quenched, and the metabolites are extracted using an appropriate organic solvent.
-
Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the metabolic products.
-
Causality: The inclusion of an NADPH-generating system is critical as it provides the necessary reducing equivalents for P450-mediated oxidation, the key initial step in the metabolism of many xenobiotics. The absence of this system would serve as a negative control, demonstrating the enzymatic nature of the observed metabolism.
Metabolic Pathway of 2-Methylnaphthalene
Caption: Major and minor metabolic pathways of 2-methylnaphthalene.
Acute and Chronic Toxicity
Acute exposure to 2-methylnaphthalene can cause irritation to the skin, eyes, and respiratory tract.[5] In animal studies, high doses have been associated with neurotoxic effects.[6] Chronic exposure in animal models has revealed the respiratory system as a primary target, with effects including pulmonary alveolar proteinosis.[7]
| Toxicity Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1630 mg/kg | [8] |
| Chronic Toxicity | Mice | Oral (diet) | Pulmonary Alveolar Proteinosis | [7] |
Genotoxicity and Carcinogenicity
The genotoxicity of 2-methylnaphthalene is not definitively established, with some studies suggesting a potential for genotoxic activity, though often at high concentrations.[5] The International Agency for Research on Cancer (IARC) has not classified 2-methylnaphthalene as a carcinogen.[5] However, some animal studies have shown an increased incidence of lung tumors in male mice, leading the U.S. Environmental Protection Agency (EPA) to conclude there is "inadequate information to assess carcinogenic potential".[7]
The Uncharted Territory: this compound
In stark contrast to 2-methylnaphthalene, a comprehensive search of the scientific literature and regulatory databases reveals a significant lack of publicly available toxicological data for this compound. No peer-reviewed studies detailing its acute or chronic toxicity, genotoxicity, or carcinogenicity were identified.
This data gap presents a considerable challenge for risk assessment. While the basic chemical safety information can be found in Safety Data Sheets (SDS), these often lack detailed experimental toxicological data. The absence of such data means that the potential for adverse health effects from exposure to this compound is largely unknown.
Structure-Activity Relationship: A Cautious Hypothesis
In the absence of experimental data, we can cautiously hypothesize about the potential toxicological profile of this compound based on its structure and the known metabolism of related compounds. The presence of a methoxy group introduces a potential site for O-demethylation, a common metabolic pathway. This could lead to the formation of a hydroxylated metabolite, which may then undergo further conjugation and excretion.
However, it is also plausible that the methoxy group could influence the electronic properties of the naphthalene ring, potentially affecting the rate and regioselectivity of ring oxidation. Whether this would lead to an increase or decrease in the formation of reactive intermediates compared to 2-methylnaphthalene is purely speculative without experimental validation.
Hypothetical Metabolic Activation: A Call for Investigation
Objective: To propose a testable hypothesis for the metabolic activation of this compound.
Hypothesis: The metabolism of this compound may proceed via two primary routes: O-demethylation of the methoxy group and oxidation of the methyl group. The balance between these pathways, and the potential for subsequent ring oxidation, will determine the formation of potentially toxic metabolites.
Proposed Experimental Workflow:
Experimental Workflow for Investigating Naphthalene Derivative Metabolism
Caption: A proposed workflow to investigate the metabolism and toxicity of this compound.
Comparative Summary and Conclusion
| Feature | 2-Methylnaphthalene | This compound |
| Acute Toxicity Data | LD50 (oral, rat): 1630 mg/kg[8] | No data available |
| Primary Target Organs | Respiratory system, liver[1] | Unknown |
| Metabolism | Primarily methyl group oxidation; minor ring oxidation[3] | Unknown; hypothesized O-demethylation and methyl oxidation |
| Genotoxicity | Inconclusive; potential at high concentrations[5] | No data available |
| Carcinogenicity | "Inadequate information to assess" (U.S. EPA)[7] | No data available |
The key takeaway from this comparative guide is the striking difference in the available toxicological data between 2-methylnaphthalene and this compound. While 2-methylnaphthalene has a well-documented, albeit not entirely benign, toxicological profile, this compound remains a toxicological enigma.
For researchers and drug development professionals, this data gap for this compound necessitates a highly cautious approach. In the absence of robust safety data, appropriate personal protective equipment and containment strategies are essential to minimize potential exposure. Furthermore, this analysis underscores the urgent need for experimental studies to elucidate the toxicological properties of this compound to enable informed risk assessments and ensure its safe use in any application.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-methylnaphthalene. Retrieved from [Link]
-
Minnesota Department of Health. (2013). Toxicological Summary for 2-Methylnaphthalene. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2003, December). Toxicological Review of 2-Methylnaphthalene (CAS No. 91-57-6). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylnaphthalene. PubChem. Retrieved from [Link]
-
GESTIS Substance Database. (n.d.). 2-methylnaphthalene. Institute for Occupational Safety and Health of the German Social Accident Insurance. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). 2-Methylnaphthalene – Knowledge and References. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2007, September 18). Provisional Peer Reviewed Toxicity Values for 2-Methylnaphthalene. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). TOXGUIDE™ for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]
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Comparative Technical Guide: The "Methyl Effect" in 1-Methoxy-4-methylnaphthalene
Topic: Impact of C4-Methylation on the Physicochemical & Reactive Properties of 1-Methoxynaphthalene[1][2]
Executive Summary
This guide analyzes the structural and functional divergence between 1-Methoxynaphthalene (1-MN) and its C4-methylated analog, 1-Methoxy-4-methylnaphthalene (1M4MN) .[1][2] For researchers in drug discovery and organic synthesis, the addition of the methyl group at the 4-position is not merely cosmetic; it fundamentally alters the molecule's electrophilic susceptibility , photophysical quantum efficiency , and singlet oxygen scavenging capability .
Key Takeaway: The C4-methyl group acts as a "steric anchor" and "electronic booster."[1][2] It blocks the primary site of electrophilic attack (forcing regioselectivity changes), stabilizes the formation of endoperoxides (enhancing singlet oxygen trapping), and typically induces a bathochromic shift in fluorescence emission.
Electronic & Steric Profiling: The "Push-Push" System
To understand 1M4MN, we must first establish the baseline behavior of 1-MN.
The Electronic Landscape
-
1-Methoxynaphthalene (Reference): The methoxy group (-OCH₃) is a strong electron-donating group (EDG) by resonance (+M effect).[1] It activates the naphthalene ring, directing incoming electrophiles primarily to the C4 (para) position and secondarily to the C2 (ortho) position.
-
This compound (Subject): The introduction of a methyl group at C4 creates a "push-push" electronic system.[1][2]
-
Electronic Effect: The methyl group is weakly activating via hyperconjugation (+I/HC).[2] It reinforces the electron density of the ring, making 1M4MN generally more electron-rich than 1-MN.
-
Steric Effect: The methyl group physically occupies the C4 position. This is the critical differentiator. In 1-MN, C4 is the "sink" for reactivity.[2] In 1M4MN, this sink is capped, forcing reactivity to less favorable positions (C2) or promoting oxidation pathways (quinone formation).[2]
-
Comparative Property Table
| Feature | 1-Methoxynaphthalene (1-MN) | This compound (1M4MN) | Impact of Methyl Group |
| Primary Reactive Site (EAS) | C4 (Para) | C2 (Ortho) or Oxidation | Regio-blocking: Forces substitution to C2 or ring oxidation.[1][2] |
| Oxidation Potential | Moderate | High | Activation: Easier to oxidize to 1,4-naphthoquinone.[1][2] |
| Singlet Oxygen Trap | Good | Excellent | Stabilization: Methyl group stabilizes the endoperoxide transition state.[2] |
| Fluorescence ( | ~335 nm (Abs) / ~380 nm (Em) | Bathochromic Shift (+10-20 nm) | Red Shift: Narrows HOMO-LUMO gap.[2] |
| Lipophilicity (LogP) | ~3.3 | ~3.8 | Bioavailability: Increases membrane permeability.[1][2] |
Reactivity Divergence: EAS vs. Oxidation
The methyl group dictates the fate of the molecule under stress.
Electrophilic Aromatic Substitution (EAS)
In 1-MN, bromination or nitration occurs rapidly at C4.[1][2] In 1M4MN, the "blocked" C4 position forces the electrophile to the C2 position (ortho to the methoxy). However, because the ring is so electron-rich, oxidative demethylation or quinone formation often competes with substitution.
Singlet Oxygen ( ) Trapping
1M4MN is a superior probe for singlet oxygen compared to 1-MN.[1][2] The mechanism involves a [4+2] cycloaddition to form an endoperoxide .[2]
-
Mechanism: The electron-rich 1,4-axis allows
to attack across the C1 and C4 carbons. -
Methyl Benefit: The methyl group at C4 stabilizes the developing positive charge in the transition state (and the resulting endoperoxide) more effectively than a hydrogen atom. This makes 1M4MN a faster trap (
) and the resulting endoperoxide a cleaner "storage" device for (reversible upon heating).
Visualization: Reactivity Pathways
Figure 1: Divergent reactivity pathways of 1M4MN controlled by the C4-methyl group.
Experimental Protocols
Protocol A: Synthesis of 1M4MN (Methylation Route)
Context: While 1M4MN can be made by formylating 1-MN, the cleanest route for high purity (crucial for photophysical studies) is the methylation of 4-methyl-1-naphthol.[1]
Materials:
-
Methyl Iodide (MeI) (1.5 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Acetone (Reagent Grade, 0.1 M concentration relative to substrate)
Workflow:
-
Dissolution: Dissolve 4-methyl-1-naphthol in acetone in a round-bottom flask.
-
Base Addition: Add anhydrous
and stir for 15 minutes at room temperature (RT) to deprotonate the phenol (color change often observed). -
Methylation: Add MeI dropwise via syringe.[1][2] Caution: MeI is a suspected carcinogen; use a fume hood.
-
Reflux: Heat to mild reflux (approx. 60°C) for 3-5 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1][2] The starting material (lower Rf) should disappear, replaced by the less polar ether (higher Rf).
-
Workup: Filter off the inorganic salts (
/KI).[1][2] Evaporate the solvent.[2] -
Purification: Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted naphthol), then water. Dry over
.[1][2] Recrystallize from Ethanol or purify via silica column.[1][2]
Protocol B: Singlet Oxygen Trapping Assay
Context: To verify the "Methyl Effect" on oxidative stability or to use 1M4MN as a probe.[2]
Materials:
-
1M4MN (Probe, 10 mM stock in
or deuterated chloroform) -
Rose Bengal or Methylene Blue (Photosensitizer, 10 µM)
-
Light Source (500W Halogen or Green LED)
Workflow:
-
Preparation: Mix 1M4MN (final conc. 1 mM) and Sensitizer in the solvent.
-
Baseline: Acquire a
-NMR spectrum ( ). Note the diagnostic peaks: -
Irradiation: Irradiate the sample at 0°C (to prevent thermal retro-reaction).
-
Monitoring: Acquire spectra every 10 minutes.
-
Observation: The aromatic signals will shift upfield (loss of aromaticity). The methyl/methoxy peaks will shift as the planar naphthalene converts to the bent endoperoxide structure.
-
-
Quantification: Plot
vs. time to determine the pseudo-first-order rate constant ( ).
Photophysical Implications
The methyl group influences the fluorescence quantum yield (
-
Bathochromic Shift: 1M4MN exhibits a red shift in both absorption and emission compared to 1-MN.[1][2] This is due to the inductive destabilization of the HOMO level by the methyl group, narrowing the energy gap.
-
Quantum Yield: While 1-MN has a
, 1,4-disubstituted naphthalenes often show enhanced quantum yields (up to 0.60-0.80 for silyl derivatives).[1][2] 1M4MN typically lies in the range of 0.30 - 0.45 (solvent dependent), making it a brighter probe than the parent 1-MN.
Visualization: Singlet Oxygen Mechanism
Figure 2: The methyl group stabilizes the transition state during the [4+2] cycloaddition with singlet oxygen.
References
-
Singlet Oxygen Kinetics: Martinez, L. et al. (2002).[1][2] Determination of chemical rate constants in singlet molecular oxygen reaction by using 1,4-dimethylnaphthalene endoperoxide. Chemical Physics Letters.[2] (Contextual validation via 1,4-dimethyl analog).
-
Photophysical Properties: Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI Molecules.[1][2] Available at: [Link]
-
Oxidative Metabolism: Toxicity and metabolism of methylnaphthalenes. NIH National Library of Medicine.[1][2] Available at: [Link][4]
-
Regioselectivity Data: Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene. MDPI.[1][2] Available at: [Link]
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- 2. 1-Bromo-4-methoxynaphthalene | C11H9BrO | CID 138521 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Comparative Analysis of the Metabolic Pathways of Methylnaphthalenes: A Guide for Researchers
Methylnaphthalenes, prevalent constituents of crude oil, coal tar, and diesel exhaust, are of significant environmental and toxicological concern. Understanding their metabolic fate is paramount for assessing their bioactivity and developing effective bioremediation and therapeutic strategies. This guide provides a comparative analysis of the metabolic pathways of 1-methylnaphthalene (1-MN) and 2-methylnaphthalene (2-MN) across different biological systems, supported by experimental data and detailed methodologies.
Introduction: The Significance of Methylnaphthalene Metabolism
Methylnaphthalenes are bicyclic aromatic hydrocarbons that, due to their lipophilicity, can readily cross biological membranes and accumulate in adipose tissue. Their metabolism is a double-edged sword: while it is a crucial detoxification process, it can also lead to the formation of reactive intermediates with cytotoxic, mutagenic, and carcinogenic potential.[1] The position of the methyl group on the naphthalene ring significantly influences the metabolic pathways and the resulting biological activity, necessitating a comparative approach to fully comprehend their toxicological profiles.
This guide will delve into the metabolic intricacies of 1-MN and 2-MN in mammalian, bacterial, and fungal systems, highlighting the key enzymatic players and metabolic branch points. We will explore both the initial oxidative attacks on the aromatic ring and the methyl substituent, and the subsequent conjugation and degradation pathways.
Mammalian Metabolism: A Tale of Two Isomers
In mammals, the liver is the primary site of methylnaphthalene metabolism, predominantly mediated by the cytochrome P450 (CYP) monooxygenase system.[2][3] The initial metabolic step can occur via two competing pathways: oxidation of the aromatic ring (epoxidation) or oxidation of the methyl group.[2][4]
Initial Oxidation: Ring Epoxidation vs. Methyl Hydroxylation
A key differentiator between naphthalene and its methylated counterparts is the preference for methyl group oxidation in the latter.[1][4] While naphthalene metabolism is initiated by CYP-mediated epoxidation to 1,2-naphthalene epoxide, 1-MN and 2-MN are preferentially metabolized via oxidation of the methyl group to yield hydroxymethylnaphthalenes.[3][4] This initial hydroxylation is a critical detoxification step, as it creates a more polar molecule that is more readily excreted.
However, ring epoxidation still occurs and is a crucial activation pathway leading to toxicity. The formation of arene oxides is a key step in the process of cytotoxicity.[1] These epoxides are electrophilic intermediates that can bind to cellular macromolecules, including proteins and DNA, leading to cellular damage. The balance between these two initial pathways is a critical determinant of the overall toxicity of methylnaphthalenes.
In vitro studies with human and rat liver microsomes have shown that the primary metabolite of 1-methylnaphthalene is 1-(hydroxymethyl)naphthalene, resulting from methyl group oxidation.[3] Minor metabolites include dihydro-1-methyl-naphthalenediols and 1-methyl-naphthols, products of ring oxidation.[3] Similarly, for 2-methylnaphthalene, oxidation of the 2-methyl group to produce 2-hydroxymethylnaphthalene is the predominant pathway in rats and mice, accounting for 50-80% of the metabolism.[3]
The regioselectivity of ring epoxidation is also influenced by the position of the methyl group. For 2-methylnaphthalene, epoxidation can lead to the formation of 3,4-, 5,6-, and 7,8-dihydrodiols.[2]
Experimental Insight: The involvement of cytochrome P450 enzymes can be confirmed through in vitro microsomal assays. Inhibition of metabolite formation by known CYP inhibitors like piperonyl butoxide or SKF 525A provides strong evidence for their role.[2] For instance, the formation of reactive metabolites from 2-methylnaphthalene is decreased by approximately 40% in the presence of these inhibitors.[2]
Key Enzymes in Mammalian Metabolism
Several CYP isozymes are involved in methylnaphthalene metabolism, with varying specificities. In vitro studies using CYP-specific inhibitors in human and mouse liver microsomes have identified the relative contributions of different CYPs in 2-methylnaphthalene metabolism. The order of importance was found to be CYP2E1 > CYP1A2 > CYP2A13/2A6, with limited involvement from other CYPs.[3] For 1-methylnaphthalene, the induction of CYP1A1 and 1A2 activities in the liver of exposed rats suggests their involvement in its metabolism.[3]
Downstream Conjugation and Excretion
The primary metabolites, hydroxymethylnaphthalenes and dihydrodiols, undergo further phase II conjugation reactions to facilitate their excretion. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), involve the addition of polar moieties like glucuronic acid and sulfate. The resulting conjugates are water-soluble and are primarily excreted in the urine.[4] Glutathione conjugation, mediated by glutathione S-transferases (GSTs), is another important detoxification pathway, particularly for reactive epoxide intermediates.[2]
Microbial Degradation: Nature's Cleanup Crew
Microorganisms, particularly bacteria and fungi, play a crucial role in the environmental fate of methylnaphthalenes. They possess diverse enzymatic machinery capable of degrading these compounds, often utilizing them as a sole source of carbon and energy.
Bacterial Degradation: Divergent Pathways
Bacteria employ a variety of strategies to break down methylnaphthalenes, with pathways often diverging based on the species and the specific isomer. A common initial step in aerobic bacterial degradation is the oxidation of the aromatic ring by dioxygenase enzymes.[5]
In Pseudomonas putida, a well-studied naphthalene-degrading bacterium, the metabolism of 2-methylnaphthalene proceeds through a pathway analogous to naphthalene degradation, involving the formation of 4-methylcatechol which is then subject to meta-cleavage.[6] However, this strain cannot utilize 1-methylnaphthalene as a growth substrate.[6]
Interestingly, some Pseudomonas strains can degrade 1-methylnaphthalene through two distinct pathways.[7][8] The first is a ring-hydroxylating pathway where the unsubstituted ring is dihydroxylated to form cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene, which is further metabolized to 3-methylsalicylate and 3-methylcatechol before entering the central metabolism.[7][8] The second is a "detoxification" pathway involving the oxidation of the methyl group to 1-hydroxymethylnaphthalene and subsequently to 1-naphthoic acid, which is not further metabolized by the organism and is excreted.[7][8]
Anaerobic degradation of methylnaphthalenes also occurs, though the mechanisms are less well understood. In some sulfate-reducing bacteria, the anaerobic degradation of 2-methylnaphthalene is initiated by the addition of fumarate to the methyl group, a reaction catalyzed by naphthyl-2-methyl-succinate synthase.[9] This is analogous to the anaerobic degradation of toluene.[9] In contrast, some iron-reducing bacteria appear to degrade 1-methylnaphthalene via a different pathway that produces 1-naphthoic acid, while naphthalene and 2-methylnaphthalene are converted to 2-naphthoic acid.[10]
Genetic Regulation: The genes for naphthalene and methylnaphthalene degradation in bacteria are often organized in operons, such as the nah and sal operons in Pseudomonas.[5] The expression of these genes is typically inducible by the substrate or its metabolites.[5]
Fungal Degradation: The Role of Cytochrome P450
Fungi also contribute significantly to the bioremediation of methylnaphthalenes. Similar to mammals, fungi utilize cytochrome P450 monooxygenases for the initial oxidation.[11] The fungus Cunninghamella elegans is known to metabolize 1-methylnaphthalene.[8] Fungi can also perform both methyl group oxidation and ring hydroxylation.
Comparative Data Summary
| Feature | 1-Methylnaphthalene | 2-Methylnaphthalene | Naphthalene |
| Primary Mammalian Metabolic Pathway | Methyl group oxidation | Methyl group oxidation | Ring epoxidation |
| Key Mammalian Enzymes | CYP1A1, CYP1A2 (indicated) | CYP2E1, CYP1A2, CYP2A13/2A6 | Various CYPs |
| Primary Bacterial Degradation (Aerobic) | Ring hydroxylation and methyl group oxidation (detoxification) in some Pseudomonas spp. | Ring hydroxylation leading to meta-cleavage in Pseudomonas putida | Ring hydroxylation leading to catechol and subsequent cleavage |
| Initial Anaerobic Bacterial Attack | Carboxylation (in some Fe(III)-reducers) | Fumarate addition to methyl group (in some sulfate-reducers) | Direct carboxylation or fumarate addition |
Table 1: Comparative Overview of Methylnaphthalene and Naphthalene Metabolism.
| Substrate | Kcat (min⁻¹) | Km (µM) |
| Naphthalene | 104 | 3 |
| 2-Methylnaphthalene | 67.6 | 3.7 |
| 1-Nitronaphthalene | 17.1 | 21.5 |
Table 2: Comparative Kinetics of Naphthalene and 2-Methylnaphthalene Metabolism by Cytochrome P450 2F2. Data from Shultz et al., 2001.[8]
Experimental Protocols
In Vitro Microsomal Metabolism Assay
This protocol is designed to assess the metabolism of methylnaphthalenes by liver microsomes, providing insights into the involvement of cytochrome P450 enzymes.
Methodology:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from rat or human), a NADPH-regenerating system (to ensure a continuous supply of the necessary cofactor for CYP activity), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add the methylnaphthalene substrate (dissolved in a suitable solvent like DMSO) to the reaction mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent such as acetonitrile or methanol. This precipitates the proteins and halts enzymatic activity.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using HPLC-MS/MS or GC-MS.
Causality Behind Choices: The use of a NADPH-regenerating system is crucial as CYPs are NADPH-dependent enzymes. The 37°C incubation temperature mimics physiological conditions. Terminating the reaction with a cold organic solvent is a standard and effective method for stopping enzymatic reactions and preparing the sample for analysis.
GC-MS Analysis of Methylnaphthalene Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile metabolites of methylnaphthalenes.
Methodology:
-
Extraction: Extract the metabolites from the biological matrix (e.g., microsomal incubation supernatant, urine) using a suitable organic solvent. For acidic metabolites, acidification of the aqueous phase prior to extraction enhances recovery.
-
Derivatization (Optional but often necessary): Hydroxylated metabolites are often derivatized to increase their volatility and improve their chromatographic properties. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts hydroxyl groups to trimethylsilyl (TMS) ethers.
-
GC Separation: Inject the derivatized extract onto a GC equipped with a suitable capillary column (e.g., a non-polar or semi-polar column like a 5% phenyl-methylpolysiloxane). The oven temperature is programmed to ramp up to separate the compounds based on their boiling points and interactions with the stationary phase.
-
MS Detection and Identification: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries or authentic standards.
Self-Validation: The use of internal standards (e.g., isotopically labeled analogues of the analytes) is critical for accurate quantification and to correct for variations in extraction efficiency and instrument response. The identification of metabolites should be confirmed by comparing their retention times and mass spectra with those of authentic standards.
Visualizing the Pathways
Mammalian Metabolism of 2-Methylnaphthalene
Caption: Mammalian metabolic pathways of 2-methylnaphthalene.
Bacterial Degradation of 1-Methylnaphthalene in Pseudomonas
Caption: Divergent bacterial degradation pathways of 1-methylnaphthalene.
Conclusion and Future Directions
The metabolism of methylnaphthalenes is a complex interplay of competing pathways that vary significantly across different biological systems and between the two primary isomers. In mammals, the balance between detoxification via methyl hydroxylation and activation via ring epoxidation is a key determinant of toxicity. In the environment, the diverse metabolic capabilities of bacteria and fungi are crucial for the natural attenuation of these pollutants.
Future research should focus on a more detailed characterization of the specific enzymes involved in these pathways and their regulation. A deeper understanding of the factors that influence the metabolic switching between detoxification and activation pathways will be critical for developing more accurate risk assessments and more effective bioremediation strategies for methylnaphthalene-contaminated sites.
References
-
Lin, C. Y., & Buckpitt, A. R. (2009). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Journal of Toxicology and Environmental Health, Part B, 12(5-6), 383-400. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Mohapatra, B. R., & Phale, P. S. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 631162. [Link]
-
University of Hertfordshire. (n.d.). 1-methylnaphthalene. Agriculture and Environment Research Unit (AERU). [Link]
-
Lin, C. Y., et al. (2009). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. ResearchGate. [Link]
-
Phale, P. S. (1998). Metabolism of naphthalene and methylnaphthalenes in Pseudomonas putida : Elucidation of catabolic pathways and purification and properties of 1,2-Dihydroxynaphthalene dioxygenase. [Doctoral dissertation, Indian Institute of Science]. IISc Research Information Portal. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]
-
Eawag. (2002). 1-Methylnaphthalene Pathway Map. Eawag-BBD. [Link]
-
Gieg, L. M., et al. (2008). Summary pathways for naphthalene, 2-methylnaphthalene, and phenanthrene. ResearchGate. [Link]
-
Sahoo, S., et al. (2021). Proposed Pathways for Naphthalene and 2-Methylnaphthalene degradation. ResearchGate. [Link]
-
Mohapatra, B. R., & Phale, P. S. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 631162. [Link]
-
Woźniak-Karczewska, M., et al. (2020). Salicylate or Phthalate: The Main Intermediates in the Bacterial Degradation of Naphthalene. Molecules, 25(19), 4449. [Link]
-
Annweiler, E., et al. (2000). Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture. Applied and Environmental Microbiology, 66(12), 5329-5333. [Link]
-
U.S. Environmental Protection Agency (EPA). (2003). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]
-
Safinowski, M., et al. (2006). Anaerobic degradation of 1-methylnaphthalene by a member of the Thermoanaerobacteraceae contained in an iron-reducing enrichment culture. FEMS Microbiology Ecology, 58(3), 569-580. [Link]
-
Williams, P. A., & Catterall, F. A. (1971). Metabolism of naphthalene, 2-methylnaphthalene, salicylate, and benzoate by Pseudomonas PG: regulation of tangential pathways. Journal of Bacteriology, 108(2), 679-685. [Link]
-
Semantic Scholar. (n.d.). Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene. [Link]
-
Li, D., et al. (2022). In situ degradation of 2-methylnaphthalene by a soil Penicillium strain associated with fungal–bacterial interactions. The ISME Journal, 16(1), 165-176. [Link]
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Safety Operating Guide
1-Methoxy-4-methylnaphthalene: Safe Handling & Disposal Protocol
Topic: 1-Methoxy-4-methylnaphthalene proper disposal procedures Content Type: Operational Guide / Technical Standard Audience: Researchers, EHS Officers, and Drug Development Scientists[1]
Executive Summary: Operational Directives
Status: High-Priority Organic Waste. CAS No: 24821-54-3 Core Directive: This compound is a lipophilic naphthalene derivative. It must be treated as a Marine Pollutant and a potential Bioaccumulative Toxin . Under no circumstances should this material be discharged into municipal sewage or sink drains. Disposal Method: High-Temperature Incineration (HK) via a licensed hazardous waste contractor.
Chemical Profile & Hazard Identification
Before disposal, accurate characterization is required to ensure compatibility with waste streams.[1]
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Labeling requirement |
| CAS Number | 24821-54-3 | Unique Identifier for manifest |
| Physical State | Light yellow to brown liquid | Requires liquid waste containment |
| Boiling Point | ~155°C (at 15 mmHg) | Low volatility; spill residues persist |
| Flash Point | > 93°C (Estimated) | Class IIIB Combustible Liquid |
| Solubility | Lipophilic / Water Insoluble | Do not dilute with water for cleanup |
| Core Hazard | Aquatic Toxicity (Presumed) | Zero-tolerance for drain disposal |
Mechanistic Insight: As an alkylated naphthalene ether, this compound exhibits significant lipophilicity (LogP > 3.5 estimated).[1] This allows it to cross biological membranes easily, posing a risk of bioaccumulation in aquatic organisms.[1] Structurally, it resembles 1-methylnaphthalene (a known aquatic toxin) and 2-methoxynaphthalene.[1] Therefore, safety protocols must default to the "High Hazard" standard for Polycyclic Aromatic Hydrocarbons (PAHs).[1]
Pre-Disposal Handling & Segregation
Proper segregation prevents dangerous chemical reactions in the waste drum.
Segregation Rules
-
COMPATIBLE: Non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate, Toluene).[1]
-
INCOMPATIBLE: Strong Oxidizers (Peroxides, Nitric Acid, Perchlorates).[1] Risk: Exothermic reaction/Ignition.
-
INCOMPATIBLE: Aqueous waste streams. Risk: Phase separation and leaching.
Container Selection
-
Primary Vessel: Glass (Amber) or HDPE (High-Density Polyethylene).
-
Cap: Teflon-lined or Polypropylene. Avoid rubber liners which may swell upon prolonged contact.
Disposal Workflow: Step-by-Step
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Cradle-to-Grave" management.
Scenario A: Pure Chemical / Stock Solution Disposal
-
Transfer: Pour the liquid into a waste container designated for "Non-Halogenated Organic Solvents."
-
Rinsing: Triple-rinse the original bottle with a compatible solvent (e.g., Acetone).
-
Consolidation: Add the rinsate to the same waste container.
-
Labeling: Affix a hazardous waste label. Explicitly write: "Contains this compound".
Scenario B: Contaminated Solids (Gloves, Wipes, Silica Gel) [1]
-
Collection: Place solid waste into a wide-mouth HDPE jar or a double-bagged heavy-duty polyethylene bag.
-
Sealing: Ensure the container is vapor-tight.
-
Classification: Label as "Solid Hazardous Waste (Debris) - Toxic."
Scenario C: Spill Cleanup
-
Isolate: Evacuate the immediate area and remove ignition sources.
-
Absorb: Use an inert absorbent (Vermiculite, Diatomaceous Earth, or Sand).[1] Do not use paper towels if the volume is significant (>10 mL) to avoid increasing flammability surface area.
-
Disposal: Scoop absorbed material into a solid waste container.
Visualized Workflows
Figure 1: Waste Stream Decision Tree
This logic gate determines the correct waste stream based on the state of the material.
Caption: Decision logic for categorizing this compound waste streams.
Figure 2: Cradle-to-Grave Disposal Process
The operational lifecycle from lab bench to final destruction.
Caption: The mandatory workflow for ensuring regulatory compliance and environmental safety.
Regulatory Compliance & Documentation
Although this compound is not explicitly P-listed or U-listed under 40 CFR 261.33, it must be managed as Hazardous Waste due to its toxicity profile and ignitability potential (if mixed with solvents).
-
RCRA Waste Codes:
-
Manifest Description: "Waste Flammable Liquid, N.O.S.[1] (Contains Acetone, this compound)" or "Waste Environmentally Hazardous Substance, Liquid, N.O.S."[1] depending on the mixture.
References
-
TCI Chemicals. this compound Product Specification & CAS Verification (24821-54-3). Retrieved from [1]
-
Sigma-Aldrich. this compound Product Data Sheet. Retrieved from
-
PubChem. 1-Methoxy-2-methylnaphthalene (Isomer Analog for Property Estimation). National Library of Medicine. Retrieved from [1]
-
US EPA. RCRA Hazardous Waste Identification Guidelines (40 CFR Part 261). Retrieved from [1]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
